Product packaging for 2-bromo-4-(n-morpholino)-benzaldehyde(Cat. No.:CAS No. 883522-52-9)

2-bromo-4-(n-morpholino)-benzaldehyde

Cat. No.: B1278147
CAS No.: 883522-52-9
M. Wt: 270.12 g/mol
InChI Key: PLLUXWMBHPQEKR-UHFFFAOYSA-N
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Description

2-bromo-4-(n-morpholino)-benzaldehyde is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO2 B1278147 2-bromo-4-(n-morpholino)-benzaldehyde CAS No. 883522-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLUXWMBHPQEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428096
Record name 2-bromo-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883522-52-9
Record name 2-bromo-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-4-(n-morpholino)-benzaldehyde (CAS 88322-52-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding 2-bromo-4-(n-morpholino)-benzaldehyde is limited. This guide provides a summary of available data and presents a putative synthesis pathway based on established chemical principles. All experimental procedures should be developed and validated by qualified personnel.

Core Compound Information

This compound is a substituted aromatic aldehyde. Its structure incorporates a bromine atom ortho to the aldehyde group and a morpholine ring para to the aldehyde. This combination of functional groups makes it a potentially useful building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 883522-52-9N/A
Molecular Formula C₁₁H₁₂BrNO₂N/A
Molecular Weight 270.12 g/mol N/A
Appearance White to off-white solid (Predicted)[1]
Boiling Point 419.9 ± 45.0 °C (Predicted)[1]
Density 1.495 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.70 ± 0.40 (Predicted)[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Proposed Synthesis of this compound A 2-bromo-4-fluorobenzaldehyde C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D This compound C->D

References

In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic organic compound, 2-bromo-4-(n-morpholino)-benzaldehyde. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed information on its structural characteristics, physical properties, and spectral data. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates available information and provides representative experimental protocols based on closely related compounds.

Core Physicochemical Properties

This compound, with the CAS number 883522-52-9, is a substituted aromatic aldehyde. Its structure incorporates a bromine atom and a morpholine ring attached to the benzaldehyde scaffold. These features are expected to influence its chemical reactivity and biological activity.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂[1][2][3]
Molecular Weight 270.12 g/mol [1][2][3]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 419.9 ± 45.0 °C[2]
Density (Predicted) 1.495 ± 0.06 g/cm³[2]
pKa (Predicted) 0.70 ± 0.40[2]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Synthesis and Characterization

Representative Synthetic Protocol

The following is a representative protocol for the synthesis of a structurally related compound, 4-morpholinobenzaldehyde, which could be adapted for the synthesis of the title compound.

Synthesis of 4-Morpholinobenzaldehyde from p-Fluorobenzaldehyde and Morpholine:

In a dry reaction flask, p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) are dissolved in N,N-dimethylformamide (DMF, 300 mL). A catalytic amount of a phase-transfer catalyst such as Aliquat 336 can be added. The reaction mixture is stirred at reflux (100°C) for 24 hours. Upon completion, the mixture is concentrated under reduced pressure. The residue is then poured into ice water and allowed to stand, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and recrystallized from methanol to yield the final product.[4]

To obtain this compound, a subsequent bromination step would be necessary. Alternatively, starting with 2-bromo-4-fluorobenzaldehyde would be a more direct approach.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics and representative experimental protocols for acquiring these data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (singlet, downfield), the aromatic protons (complex pattern in the aromatic region), and the protons of the morpholine ring (two triplets, corresponding to the -CH₂-N- and -CH₂-O- groups).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with varying chemical shifts due to the substituents), and the two distinct carbons of the morpholine ring.

Representative Experimental Protocol for NMR Spectroscopy:

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 or 500 MHz NMR spectrometer.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group.

  • C-N and C-O stretching vibrations associated with the morpholine ring.

  • C-Br stretching vibration at lower wavenumbers.

Representative Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Representative Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating the mass spectrum.

Solubility Profile

Experimentally determined solubility data for this compound in various organic solvents is not widely available. However, based on its structure, a qualitative solubility profile can be predicted. The presence of the polar morpholine and aldehyde groups suggests it would be soluble in polar organic solvents.

Predicted Solubility:

  • Soluble in: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform.

  • Sparingly soluble to insoluble in: Water and non-polar solvents like hexanes.

Representative Experimental Protocol for Solubility Determination (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then allowed to settle, and an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Applications

While no specific biological activities or signaling pathways have been reported for this compound, its structural motifs suggest potential for biological relevance.

  • Morpholine Derivatives: The morpholine moiety is a common feature in many biologically active compounds and approved drugs, contributing to improved pharmacokinetic properties.[5]

  • Benzaldehyde Derivatives: Substituted benzaldehydes have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.

Given these general trends, this compound could be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further biological screening would be necessary to elucidate its specific activities.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis, characterization, and solubility determination of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Bromo-4-fluorobenzaldehyde->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution Reaction Quench Reaction Quench Nucleophilic Aromatic Substitution->Reaction Quench Extraction Extraction Reaction Quench->Extraction Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Extraction->Purification (e.g., Recrystallization) This compound This compound Purification (e.g., Recrystallization)->this compound

Synthetic Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified Product Purified Product NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purified Product->NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Structural_Confirmation Structural_Confirmation NMR (¹H, ¹³C)->Structural_Confirmation IR Spectroscopy->Structural_Confirmation Mass Spectrometry->Structural_Confirmation

Characterization Workflow

Solubility_Workflow Compound_Solvent Compound + Solvent Equilibration Shake-Flask Method (Constant Temperature) Compound_Solvent->Equilibration Phase_Separation Centrifugation / Settling Equilibration->Phase_Separation Sampling Aliquot of Supernatant Phase_Separation->Sampling Analysis HPLC or UV-Vis Analysis Sampling->Analysis Result Solubility Data Analysis->Result

Solubility Determination Workflow

References

An In-depth Technical Guide to 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4-(n-morpholino)-benzaldehyde is a substituted aromatic aldehyde containing a bromine atom and a morpholine ring. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in numerous biologically active compounds and the potential for diverse chemical modifications of the benzaldehyde group. The presence of the bromine atom and the morpholino group is anticipated to influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthesis protocol, and potential biological relevance.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at position 2, a morpholino group at position 4, and a formyl (aldehyde) group at position 1.

IdentifierValue
IUPAC Name 2-bromo-4-(morpholin-4-yl)benzaldehyde
CAS Number 883522-52-9[1]
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
InChI InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
SMILES O=Cc1ccc(cc1Br)N1CCOCC1

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table includes predicted data from chemical suppliers and expected properties based on related compounds.

PropertyValueSource
Appearance White to off-white solidPredicted[2]
Boiling Point 419.9 ± 45.0 °CPredicted[2]
Density 1.495 ± 0.06 g/cm³Predicted[2]
pKa 0.70 ± 0.40Predicted[2]
Melting Point Not available-
Solubility Not available-

Synthesis Protocol

Proposed Synthesis Workflow

Synthesis of this compound Proposed Synthesis Workflow reactant1 2-bromo-4-fluorobenzaldehyde reaction Nucleophilic Aromatic Substitution reactant1->reaction reactant2 Morpholine reactant2->reaction reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) reagent->reaction product This compound workup Reaction Workup (e.g., Aqueous quench, extraction) purification Purification (e.g., Recrystallization, Chromatography) workup->purification purification->product reaction->workup

Caption: Proposed synthesis of this compound.

Detailed Methodology (Analogous to Synthesis of 4-Morpholinobenzaldehyde)

This protocol is adapted from the synthesis of 4-morpholinobenzaldehyde and should be optimized for the specific substrate.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), morpholine (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data (Predicted)

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic protons, and the morpholine protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The morpholine protons will likely appear as two multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region. The carbons of the morpholine ring are expected to appear in the upfield region, typically between δ 45-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and aldehyde, and C-N and C-O stretching from the morpholine moiety.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine ring.

Potential Biological Activity and Signaling Pathway

Direct experimental evidence for the biological activity of this compound is not currently published. However, the structural motifs present in the molecule suggest potential for biological activity, particularly in the area of anti-inflammatory drug discovery.

A study on a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has demonstrated anti-inflammatory effects in RAW 264.7 macrophage cells. This compound was found to inhibit the production of pro-inflammatory mediators by suppressing the phosphorylation of ERK and p38, and inhibiting the activation of the NF-κB signaling pathway. This suggests that this compound may also possess anti-inflammatory properties and could potentially act on similar signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action for a brominated benzaldehyde derivative as an inhibitor of pro-inflammatory signaling, based on the findings for a related compound.

Hypothesized Anti-inflammatory Signaling Pathway Potential Anti-inflammatory Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK MAPK Pathway p38 p38 TLR4->p38 IκBα IκBα TLR4->IκBα NF-κB Pathway ERK_p p-ERK ERK->ERK_p Phosphorylation p38_p p-p38 p38->p38_p Phosphorylation IκBα_p p-IκBα IκBα->IκBα_p Phosphorylation NFκB NF-κB (p65/p50) NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation IκBα_p->NFκB Degradation & Release Compound 2-bromo-4-(n-morpholino) -benzaldehyde (Hypothesized) Compound->ERK Inhibition Compound->p38 Inhibition Compound->IκBα Inhibition of Phosphorylation DNA DNA NFκB_n->DNA Binding ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->ProInflammatory Transcription

Caption: Hypothesized inhibition of inflammatory pathways.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently lacking, its structural features suggest it may be a valuable building block for the synthesis of novel bioactive molecules. The presence of the morpholine ring and the bromine atom on the benzaldehyde scaffold provides opportunities for exploring its anti-inflammatory or other therapeutic properties. Further research is warranted to fully characterize this compound and elucidate its biological activities.

References

An In-depth Technical Guide on the Spectral Data of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 2-bromo-4-(n-morpholino)-benzaldehyde. Due to the limited availability of direct experimental data in public databases and literature, this guide leverages spectral data from structurally analogous compounds and predictive models to offer a detailed characterization. This document is intended to support research, drug development, and quality control activities by providing a foundational understanding of the compound's spectral properties.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.8 - 10.2s1HAldehyde (-CHO)
~7.6 - 7.8d1HAr-H (ortho to -CHO)
~7.0 - 7.2d1HAr-H (ortho to -Br)
~6.8 - 7.0dd1HAr-H (meta to -CHO)
~3.8 - 4.0t4HMorpholine (-N-CH₂-)
~3.2 - 3.4t4HMorpholine (-O-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~190 - 195Aldehyde Carbonyl (C=O)
~155 - 160Aromatic C (attached to Morpholine)
~135 - 140Aromatic C (attached to -CHO)
~130 - 135Aromatic CH (ortho to -CHO)
~120 - 125Aromatic C (attached to -Br)
~115 - 120Aromatic CH (ortho to -Br)
~110 - 115Aromatic CH (meta to -CHO)
~66 - 68Morpholine (-O-CH₂)
~48 - 50Morpholine (-N-CH₂)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2950 - 2800MediumC-H Stretch (Aliphatic)
~2850 - 2750WeakC-H Stretch (Aldehyde)
~1700 - 1680StrongC=O Stretch (Aldehyde)
~1600 - 1580Medium-StrongC=C Stretch (Aromatic)
~1250 - 1200StrongC-N Stretch (Aryl-Amine)
~1120 - 1080StrongC-O-C Stretch (Ether in Morpholine)
~850 - 800StrongC-H Bend (Aromatic, para-disubstituted pattern)
~600 - 550MediumC-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
271/269High[M]⁺ (Molecular ion peak, Br isotopes)
242/240Medium[M-CHO]⁺
214/212Medium[M-C₂H₄O]⁺ (Loss of ethylene oxide from morpholine)
188High[M-Br]⁺
132Medium[M-Br-C₂H₄O]⁺
86High[C₄H₈NO]⁺ (Morpholino fragment)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectral characterization of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde, with morpholine.

Materials:

  • 2-bromo-4-fluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Characterization Protocols

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate all signals and determine the multiplicity of each peak.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Use a standard proton-decoupled pulse sequence.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for a solid or liquid sample, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the sample directly on the ATR crystal.[1]

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder or clean ATR crystal before acquiring the sample spectrum.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2]

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Logical Workflow for Compound Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis and Confirmation A Starting Materials (2-bromo-4-fluorobenzaldehyde, Morpholine) B Nucleophilic Aromatic Substitution A->B C Workup and Extraction B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F ¹H NMR E->F Analysis G ¹³C NMR E->G Analysis H FT-IR E->H Analysis I Mass Spectrometry E->I Analysis J Spectral Data Interpretation F->J G->J H->J I->J K Structure Confirmation J->K

Caption: Workflow for the synthesis and spectral characterization of the target compound.

Relationship between Spectral Techniques and Structural Information

G cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Compound This compound NMR NMR (¹H & ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity FuncGroups Functional Groups (C=O, C-N, C-O, C-Br) IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: Correlation of spectroscopic methods to the structural information they provide.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-bromo-4-(n-morpholino)-benzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance spectroscopy and data from analogous structures to predict and interpret the spectral features. This document is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this and structurally related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the morpholine ring. The chemical shifts are influenced by the electronic effects of the bromine, aldehyde, and morpholino substituents on the benzaldehyde ring. The bromine and aldehyde groups are electron-withdrawing, which will deshield adjacent protons, shifting their signals downfield. Conversely, the nitrogen of the morpholino group is electron-donating, which will shield the aromatic protons, particularly those in the ortho and para positions relative to the morpholino group, shifting them upfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2Singlet (s)1HN/A
Aromatic-H (H-3)7.0 - 7.2Doublet of doublets (dd)1HJortho = 8-9, Jmeta = 2-3
Aromatic-H (H-5)6.8 - 7.0Doublet (d)1HJmeta = 2-3
Aromatic-H (H-6)7.7 - 7.9Doublet (d)1HJortho = 8-9
Morpholino-H (O-CH₂)3.7 - 3.9Triplet (t)4HJ = 4-5
Morpholino-H (N-CH₂)3.2 - 3.4Triplet (t)4HJ = 4-5

Note: Predicted chemical shifts are based on analogous substituted benzaldehydes and morpholine-containing compounds. Actual experimental values may vary.

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton environments.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. A common choice is deuterated chloroform (CDCl₃) as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and can be used as a secondary reference. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for ¹H NMR.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each multiplet.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum.

G A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (TMS or Solvent) B->C D Integrate Peaks C->D E Identify Chemical Shifts and Multiplicities D->E F Assign Signals to Protons E->F G Determine Coupling Constants E->G H Confirm Structure F->H G->H

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H NMR spectrum of this compound, along with a detailed experimental protocol for its acquisition. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers, scientists, and drug development professionals can effectively utilize ¹H NMR spectroscopy for the structural elucidation and purity assessment of this compound and its derivatives. The provided workflows and diagrams serve as a practical reference for the experimental and analytical processes involved.

References

An In-depth Technical Guide to the ¹³C NMR of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-4-(n-morpholino)-benzaldehyde. Due to the absence of publicly available experimental data for this specific compound, this document outlines the predicted chemical shifts based on established substituent effects on aromatic systems and related model compounds. Furthermore, a comprehensive experimental protocol for acquiring ¹³C NMR spectra of similar organic molecules is provided, alongside a logical workflow diagram to guide researchers in such analyses.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are estimated based on the known values for benzaldehyde, bromobenzene, and N-phenylmorpholine, with adjustments for the electronic effects of the substituents. The aldehyde group (-CHO) is a meta-directing deactivator, the bromine atom (-Br) is an ortho-, para-directing deactivator, and the morpholino group is an ortho-, para-directing activator.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (aldehyde)190 - 195The carbonyl carbon of an aldehyde typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen.[1][2]
C1135 - 140This carbon is attached to the electron-withdrawing aldehyde group, causing a downfield shift.[1]
C2120 - 125The ipso-carbon attached to the bromine atom is expected to be shifted upfield due to the "heavy atom effect".[3]
C3130 - 135This carbon is ortho to the bromine and meta to the morpholino and aldehyde groups, leading to a complex interplay of electronic effects.
C4150 - 155The carbon attached to the nitrogen of the morpholino group will be significantly deshielded.
C5115 - 120Ortho to the activating morpholino group and meta to the deactivating bromine and aldehyde groups, resulting in an upfield shift.
C6110 - 115Para to the bromine and ortho to the aldehyde group, this carbon is expected to be shielded.
Cα (morpholino)66 - 68The carbons adjacent to the oxygen atom in the morpholine ring are deshielded.[4][5]
Cβ (morpholino)48 - 52The carbons adjacent to the nitrogen atom in the morpholine ring are found further upfield.[4]

Note: These are predicted values and may vary from experimentally determined shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a general procedure for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic aldehydes.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

2.2. Spectrometer Setup and Data Acquisition

The following steps are based on a typical modern NMR spectrometer. Specific commands may vary between instruments.[6]

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth. Place the sample into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Experiment Setup:

    • Load a standard ¹³C NMR experiment with proton decoupling.

    • Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).[7]

    • The number of scans (NS) will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically sufficient.

    • Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei. For quantitative analysis, a longer delay may be necessary.[8]

  • Acquisition: Start the acquisition. The experiment may take anywhere from a few minutes to several hours, depending on the number of scans.

2.3. Data Processing

  • Fourier Transformation: Once the acquisition is complete, the Free Induction Decay (FID) will be automatically or manually Fourier transformed to generate the spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Experiment Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking reference->peak_pick assign Assign Signals to Carbon Atoms peak_pick->assign

Caption: Workflow for ¹³C NMR analysis.

This guide provides a foundational understanding for researchers working with this compound and similar compounds. While the predicted ¹³C NMR data offers a valuable starting point, experimental verification is crucial for definitive structural elucidation. The provided protocol and workflow aim to facilitate this process.

References

Mass Spectrometry of 2-bromo-4-(N-morpholino)-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-bromo-4-(N-morpholino)-benzaldehyde. The document outlines the predicted fragmentation patterns under electron ionization (EI), presents a table of expected quantitative data, and includes a detailed experimental protocol for mass spectrometric analysis. This guide is intended to assist in the structural elucidation and characterization of this and structurally related compounds.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that provide a clear fingerprint of its structure. The fragmentation pattern is influenced by the presence of the bromine atom, the benzaldehyde group, and the morpholine substituent.

The molecular weight of this compound (C₁₁H₁₂BrNO₂) is 270.12 g/mol . A key feature in the mass spectrum will be the isotopic signature of the bromine atom, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a pair of peaks of similar intensity at m/z 270 and 272 for the molecular ion.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of the Morpholine Ring: A characteristic fragmentation for morpholine-containing compounds is the cleavage of the bond connecting the morpholine nitrogen to the aromatic ring. This would result in the loss of a neutral morpholine radical (C₄H₈NO•, 86 Da) or a protonated morpholine molecule (C₄H₉NO, 87 Da).[1][2]

  • Cleavage of the Aldehyde Group: Similar to benzaldehyde, fragmentation can occur at the aldehyde group.[3][4][5][6] This can involve the loss of a hydrogen atom (H•) to form an [M-H]⁺ ion, or the loss of the entire formyl group (CHO•, 29 Da) to yield a [M-CHO]⁺ ion.[3][4][5][6]

  • Loss of Carbon Monoxide: A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the [M-H]⁺ ion.[3]

  • Formation of the Phenyl Cation: Cleavage of the substituents from the benzene ring can lead to the formation of a substituted phenyl cation.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed corresponding fragment for this compound.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonNotes
270272[C₁₁H₁₂⁷⁹BrNO₂]⁺•Molecular Ion (M⁺•)
269271[C₁₁H₁₁⁷⁹BrNO₂]⁺Loss of a hydrogen atom from the aldehyde group ([M-H]⁺)
241243[C₁₀H₁₁⁷⁹BrNO]⁺Loss of the formyl group ([M-CHO]⁺)
184186[C₇H₅⁷⁹BrO]⁺•Loss of the morpholine group ([M-C₄H₈NO]⁺•)
183185[C₇H₄⁷⁹BrO]⁺Loss of the morpholine group and a hydrogen atom
156158[C₆H₄⁷⁹Br]⁺•Loss of the morpholine and formyl groups
86-[C₄H₈NO]⁺Morpholine cation

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the analysis of this compound using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Scan Rate: 2 scans/second

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Analyze the data to identify the molecular ion peaks (M⁺• and M+2⁺•) and the characteristic fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and known spectra of related compounds for structural confirmation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [C₁₁H₁₂BrNO₂]⁺• m/z = 270/272 F1 [C₁₁H₁₁BrNO₂]⁺ m/z = 269/271 M->F1 - H• F2 [C₁₀H₁₁BrNO]⁺ m/z = 241/243 M->F2 - CHO• F3 [C₇H₅BrO]⁺• m/z = 184/186 M->F3 - C₄H₈NO• F4 [C₄H₈NO]⁺ m/z = 86 M->F4

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Volatile Solvent GC Gas Chromatography (Separation) Prep->GC Ionization Electron Ionization (70 eV) GC->Ionization Detection Mass Analyzer (Detection) Ionization->Detection Analysis Spectral Analysis & Fragmentation Pattern Detection->Analysis

Caption: General experimental workflow for GC-MS analysis.

References

Technical Guide: Solubility of 2-Bromo-4-(N-morpholino)-benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(N-morpholino)-benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug design, formulation, and as a reagent in chemical reactions. The solubility profile dictates the choice of solvents for synthesis, purification, and the preparation of solutions for biological screening.

This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a framework for the presentation of solubility data. Due to the current lack of publicly available quantitative solubility data for this specific compound, this guide is intended to empower researchers to generate and standardize this critical information.

Predicted Solubility Behavior

The molecular structure of this compound, featuring a polar morpholine ring and an aldehyde group, alongside a less polar brominated benzene ring, suggests a nuanced solubility profile. Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functionalities of the molecule.

  • Moderate Solubility: Likely in polar protic solvents like alcohols (e.g., methanol, ethanol) and in solvents with intermediate polarity such as acetone and ethyl acetate.

  • Low Solubility: Anticipated in nonpolar solvents like hexane and toluene, where the polar groups of the solute would have unfavorable interactions with the solvent molecules.

It is important to note that these are predictions, and experimental determination is necessary for accurate quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Researchers are encouraged to use the experimental protocol provided in this guide to determine this data. For ease of comparison and standardization, all experimentally determined solubility data should be presented in a structured tabular format.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Ethyl Acetate25
e.g., Dichloromethane25
e.g., Dimethyl Sulfoxide25
e.g., Toluene25
e.g., Hexane25

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method involves agitating an excess amount of the solid solute with the solvent at a constant temperature until equilibrium is achieved.

Materials
  • This compound (solid)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (chemically compatible with the solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is established when the concentration no longer changes over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the clear, filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B Agitate at constant T C Settling of Excess Solid B->C Cease agitation D Filtration of Supernatant C->D Sample supernatant E Dilution of Saturated Solution D->E Prepare for analysis F Quantitative Analysis (HPLC/UV-Vis) E->F Analyze concentration G Calculation of Solubility F->G Apply calibration curve and dilution factor

Caption: Experimental workflow for solubility determination.

References

Commercial Suppliers and Technical Guide for 2-Bromo-4-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-bromo-4-(N-morpholino)-benzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. It includes a curated list of commercial suppliers, detailed experimental protocols for its synthesis and subsequent use in the development of targeted therapies, and a visualization of the relevant biological signaling pathway.

Commercial Availability

This compound (CAS No. 883522-52-9) is readily available from a variety of commercial suppliers. The following table summarizes key information for a selection of these vendors to facilitate procurement for research and development purposes.

Supplier NamePurityAvailable Quantities
Shanghai Thunder Biological Technology Co., Ltd.97%10g, 100g, 500g
ShangHai AmK Pharmaceutical Technology Co., Ltd.97%1g, 10g, 100g
Amadis Chemical Company Limited97%mgs, gs, kgs
Wuxi KaideRui Pharmaceutical Technology Co., Ltd98% (HPLC)1g, 5g, 10g, 25g, 100g
Beijing Haite lesk Technology Co., Ltd99% (HPLC)1KG, 5KG
Shanghai Haohong Pharmaceutical Co., Ltd.98%Inquire for details

Role in Drug Discovery: An Intermediate for SHP2 Inhibitors

This compound has been identified as a crucial building block in the synthesis of novel triazoloquinazolinone derivatives that act as inhibitors of the SHP2 protein.[1] SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for therapeutic intervention.

The following diagram illustrates a simplified representation of a signaling pathway involving SHP2, which is often activated by receptor tyrosine kinases (RTKs).

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation SHP2_Inhibitor SHP2 Inhibitor (derived from 2-bromo-4-morpholino -benzaldehyde) SHP2_Inhibitor->SHP2 inhibits SHP2->Ras dephosphorylates to activate

Simplified SHP2 Signaling Pathway

Experimental Protocols

The following protocols are based on established synthetic methodologies for compounds structurally related to this compound and its derivatives. Researchers should adapt these procedures as necessary and adhere to all laboratory safety guidelines.

Synthesis of this compound

This protocol is adapted from the synthesis of similar morpholinobenzaldehyde derivatives.

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data: A study synthesizing this compound reported the following ¹H NMR data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ 9.94 (s, 1H), 7.75 (d, J = 8.8 Hz, 1H), 7.21 (d, J = 2.4 Hz, 1H), 7.08 (dd, J = 8.8, 2.4 Hz, 1H), 3.74 (t, J = 4.8 Hz, 4H), 3.38 (t, J = 4.8 Hz, 4H).[1]

Synthesis of a Triazoloquinazolinone SHP2 Inhibitor (Illustrative Example)

This protocol illustrates the use of this compound as a key intermediate in the synthesis of a potential SHP2 inhibitor.

Step 1: Condensation Reaction

Materials:

  • This compound

  • Substituted hydrazine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the corresponding hydrazone.

Step 2: Cyclization to form the Triazoloquinazolinone Core

Materials:

  • Hydrazone from Step 1

  • Appropriate cyclizing agent (e.g., an ortho-amino-substituted aromatic ester)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • Combine the hydrazone (1.0 eq) and the cyclizing agent (1.0 eq) in the high-boiling point solvent.

  • Heat the mixture to a high temperature (e.g., 200-250 °C) for 1-2 hours.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration and purify by column chromatography to yield the final triazoloquinazolinone derivative.

The following diagram outlines the general experimental workflow for the synthesis of SHP2 inhibitors from this compound.

Synthesis_Workflow Start 2-Bromo-4-fluorobenzaldehyde + Morpholine Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate This compound Step1->Intermediate Step2 Condensation with Substituted Hydrazine Intermediate->Step2 Hydrazone Hydrazone Intermediate Step2->Hydrazone Step3 Cyclization Hydrazone->Step3 FinalProduct Triazoloquinazolinone SHP2 Inhibitor Step3->FinalProduct Analysis Purification and Biological Evaluation FinalProduct->Analysis

General Synthesis Workflow

References

2-bromo-4-(n-morpholino)-benzaldehyde safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2-bromo-4-(n-morpholino)-benzaldehyde

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Section 1: Chemical Identification

This substance is identified for industrial and scientific research purposes.[1]

IdentifierValue
Chemical Name This compound[1][2][3][4][5]
Synonyms 2-bromo-4-morpholinobenzaldehyde, 2-Bromo-4-morpholin-4-yl-benzaldehyde, 2-Bromo-4-(4-morpholinyl)benzaldehyde[1][4][5]
CAS Number 883522-52-9[1][2][4]
Molecular Formula C₁₁H₁₂BrNO₂[2][3][4]
Molecular Weight 270.12 g/mol [2][3][4]
InChIKey PLLUXWMBHPQEKR-UHFFFAOYSA-N[3][4]

Section 2: Hazard Identification and Classification

Signal Word: Warning[4]

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.

  • P302+P352: IF ON SKIN: wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Physical and Chemical Properties

The following table summarizes the available physical and chemical data for this compound.

PropertyValue
Appearance White to off-white Solid[4]
Boiling Point 419.9 ± 45.0 °C (Predicted)[4]
Density 1.495 ± 0.06 g/cm³ (Predicted)[4]
pKa 0.70 ± 0.40 (Predicted)[4]

Section 4: Toxicological Information

There is currently no specific quantitative toxicological data available for this compound. The hazard classifications are based on predictions and data from similar compounds.

  • Acute Oral Toxicity: No data available.[1]

  • Acute Inhalation Toxicity: No data available.[1]

  • Acute Dermal Toxicity: No data available.[1]

  • Most important symptoms/effects, acute and delayed: No data available.[1]

Section 5: First-Aid Measures

Immediate medical attention should be sought in case of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air.[1][6] If breathing is difficult, give oxygen.[1][6] If not breathing, give artificial respiration and consult a doctor immediately.[1][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[7] Consult a doctor if irritation occurs.[7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes.[1][6][7] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult a doctor.[7]
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6][7] Call a doctor or Poison Control Center immediately.[7]

Section 6: Handling and Storage

  • Safe Handling: Handle in a well-ventilated place.[1] Avoid dust formation.[1][8] Avoid contact with skin, eyes, and personal clothing.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6] Keep in a dark place, sealed in dry, at room temperature.[4][9]

Section 7: Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Control ParameterSpecification
Engineering Controls Ensure adequate ventilation. Set up emergency exits and risk-elimination areas.[1]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Handle with gloves, which must be inspected prior to use.[1] Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Occupational Exposure Limits No data available.[1]
Biological Limit Values No data available.[1]

Section 8: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

  • Specific Hazards: No data available.[1][7]

  • Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7]

Section 9: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, or gas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1]

  • Containment and Cleanup: Collect spillage and arrange for disposal.[1] Avoid raising dust.

Section 10: Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 11: Experimental Protocols

Standard Operating Protocol for Safe Handling

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Risk Assessment:

    • Before starting any work, review this safety guide and the specific Safety Data Sheet (SDS) for the compound.

    • Identify potential hazards associated with the planned experiment, including routes of exposure and potential for dust formation.

    • Ensure all necessary safety equipment is available and functional.

  • Pre-Handling Preparations:

    • Designate a specific handling area, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are immediately accessible.

    • Assemble all required PPE: safety goggles with side shields, chemical-resistant gloves (inspect for integrity), and a lab coat. A full-face respirator should be available if dust generation is unavoidable.

  • Handling the Compound:

    • Perform all manipulations that may generate dust (e.g., weighing, transferring) within a fume hood to ensure adequate ventilation.[1]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid material. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling Procedures:

    • Thoroughly clean the work area and any equipment used.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

  • Waste Disposal:

    • Collect all chemical waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, properly labeled hazardous waste container.

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials, pending disposal by authorized personnel.

Section 12: Visualizations

The following diagrams illustrate key safety and handling workflows.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS) PrepArea 2. Prepare Work Area (Fume Hood, Clean Surface) RiskAssessment->PrepArea DonPPE 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) PrepArea->DonPPE WeighTransfer 4. Weigh & Transfer Chemical (Inside Fume Hood) DonPPE->WeighTransfer Experiment 5. Perform Experiment WeighTransfer->Experiment CleanArea 6. Clean Work Area & Equipment Experiment->CleanArea Waste 7. Dispose of Waste (Hazardous Waste Container) CleanArea->Waste DoffPPE 8. Doff PPE Waste->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of chemical compounds.

G First-Aid Emergency Response cluster_routes First-Aid Emergency Response cluster_actions First-Aid Emergency Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air. If breathing is difficult, give oxygen. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash with soap and plenty of water. Skin->WashSkin RinseEyes Rinse with water for 15+ minutes. Remove contact lenses if possible. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First-aid decision tree for chemical exposure.

References

The Multifaceted Biological Activities of Morpholino Benzaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacological properties. When coupled with a benzaldehyde moiety, the resulting morpholino benzaldehydes and their derivatives exhibit a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

Morpholino benzaldehyde derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various morpholino benzaldehyde derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data presented below summarizes the activity of selected compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Thieno[3,2-d]pyrimidine derivative 15e A375 (Melanoma)0.58[1]
Pyrazoline Benzenesulfonamide Derivative A549 (Lung)Not Specified
Pyrazoline Benzenesulfonamide Derivative MCF-7 (Breast)Not Specified
Pyrazoline Benzenesulfonamide Derivative HeLa (Cervical)Not Specified
Pyrazoline Benzenesulfonamide Derivative COLO 205 (Colon)Not Specified
Inhibition of Key Kinases

A primary mechanism underlying the anticancer activity of morpholino benzaldehydes is the inhibition of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).

Compound IDTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidine derivative 15e PI3K p110α2.0[1]
ZSTK474 analog 2b PI3Kα2.9[2]
ZSTK474 analog 2b PI3Kβ21[2]
ZSTK474 analog 2b PI3Kγ20.8[2]
ZSTK474 analog 2b PI3Kδ3.9[2]

Antimicrobial Activity

Derivatives of morpholino benzaldehyde have demonstrated notable activity against a range of bacterial and fungal pathogens. Their potential as antimicrobial agents is a growing area of interest.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The table below presents available MIC data for a morpholine-containing compound.

CompoundMicroorganismMIC (µg/mL)Reference
4-(Phenylsulfonyl) morpholine Escherichia coli>512[3]
4-(Phenylsulfonyl) morpholine Staphylococcus aureus>512[3]
4-(Phenylsulfonyl) morpholine Pseudomonas aeruginosa>512[3]
4-(Phenylsulfonyl) morpholine Candida albicans>512[3]
4-(Phenylsulfonyl) morpholine Candida krusei>512[3]
4-(Phenylsulfonyl) morpholine Candida tropicalis>512[3]

It is important to note that while the intrinsic antimicrobial activity of 4-(phenylsulfonyl) morpholine was not clinically significant in this study, it demonstrated a synergistic effect when combined with aminoglycoside antibiotics against multi-resistant strains.[3]

Anti-inflammatory Activity

The anti-inflammatory properties of morpholino benzaldehyde derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Quantitative Data on Anti-inflammatory Activity

The IC50 values for the inhibition of COX enzymes are indicative of the anti-inflammatory potential of these compounds.

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
Compound A COX-1> Meloxicam-[4]
Compound A COX-2> Meloxicam> Meloxicam[4]
Compound D COX-1> Meloxicam-[4]
Compound D COX-2> Meloxicam< Meloxicam[4]
Compound E COX-1< Meloxicam-[4]
Compound E COX-2> Meloxicam> Meloxicam[4]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa COX-20.2967.2[2]
Celecoxib (Reference) COX-20.4233.8[2]

Neuroprotective and Analgesic Activity

Emerging research suggests that morpholine-containing compounds may possess neuroprotective and analgesic properties, indicating their potential for treating neurodegenerative diseases and pain. While specific quantitative data for morpholino benzaldehydes in these areas is still developing, the foundational role of the morpholine scaffold is well-established.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Morpholinobenzaldehyde

Materials:

  • 4-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol

  • Ice

Procedure:

  • In a dry reaction flask, dissolve 4-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of DMF.

  • Add a catalytic amount of Aliquat 336 to the mixture.

  • Stir the reaction mixture at 100°C for 24 hours.

  • After completion, concentrate the mixture to dryness under reduced pressure.

  • Cool the residue to room temperature and slowly pour it into ice water.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash it with water, and recrystallize from methanol to obtain 4-morpholinobenzaldehyde.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which indicates cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Morpholino benzaldehyde derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile saline or broth

  • Sterile cotton swabs

  • Filter paper disks impregnated with the test compound

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the disks impregnated with the test compound and control antibiotics onto the agar surface, ensuring firm contact.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.

In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound

  • 96-well plate

Procedure:

  • In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

  • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

  • Monitor the appearance of the oxidized colorimetric substrate (e.g., at 590 nm) using a microplate reader.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Formalin Test for Analgesic Activity

Principle: This animal model assesses pain by observing the behavioral response of an animal to a subcutaneous injection of formalin, which induces a biphasic pain response.

Materials:

  • Rodents (rats or mice)

  • Formalin solution (e.g., 1-5%)

  • Test compound

  • Vehicle control

  • Observation chamber

Procedure:

  • Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection.

  • Inject a small volume of formalin solution subcutaneously into the dorsal surface of one of the hind paws.

  • Immediately place the animal in the observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (typically 0-5 minutes post-injection) and the late phase (typically 15-40 minutes post-injection).

  • Compare the pain-related behaviors of the treated groups to the control group to assess the analgesic effect.

Elevated Plus Maze for Neuroprotective/Anxiolytic Activity

Principle: This test is used to assess anxiety-like behavior in rodents. The maze has two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in the open arms. This can be used as an indirect measure of neuroprotection in certain disease models.

Materials:

  • Rodents (rats or mice)

  • Elevated plus maze apparatus

  • Test compound

  • Vehicle control

  • Video tracking software (optional)

Procedure:

  • Administer the test compound or vehicle to the animals prior to the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic or potentially neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of morpholino benzaldehydes are mediated through their interaction with and modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Morpholine-containing compounds have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates MorpholinoBenzaldehyde Morpholino Benzaldehyde Derivatives MorpholinoBenzaldehyde->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation MAPK_Pathway Receptor Cell Surface Receptor Ras Ras Receptor->Ras Stimulus External Stimulus (e.g., Mitogens) Stimulus->Receptor Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CellResponse Cellular Response (Proliferation, Inflammation) GeneExpression->CellResponse MorpholinoCompound Morpholino Compound MorpholinoCompound->MEK potential inhibition

References

A Comprehensive Technical Guide to Substituted Bromobenzaldehydes for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted bromobenzaldehydes are a pivotal class of aromatic compounds, serving as versatile and indispensable building blocks in modern organic synthesis. Their unique bifunctional nature, featuring a reactive aldehyde group and a synthetically adaptable carbon-bromine bond, allows for a diverse array of chemical transformations. This dual reactivity makes them highly valuable starting materials and intermediates in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical development, agrochemicals, and materials science. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of substituted bromobenzaldehydes, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of bromobenzaldehyde isomers are fundamental for their identification, purification, and characterization. The position of the bromine substituent on the benzene ring significantly influences properties such as melting point and spectroscopic signatures. A summary of these key properties is presented below.

Table 1: Physical Properties of Bromobenzaldehyde Isomers
Property2-Bromobenzaldehyde3-Bromobenzaldehyde4-Bromobenzaldehyde
Molecular Formula C₇H₅BrOC₇H₅BrOC₇H₅BrO
Molar Mass 185.02 g/mol 185.02 g/mol 185.02 g/mol
Appearance Colorless liquidColorless liquidWhite crystalline solid[1]
Melting Point 16–19 °C18–21 °C57-60 °C[1][2]
Boiling Point 230 °C233–236 °C224-226 °C at 760 mmHg[1][2]
Density 1.585 g/mL1.587 g/mL1.557 g/cm³[1][2]
CAS Number [6630-33-7][3132-99-8][1122-91-4]
Table 2: Spectroscopic Data for 4-Bromobenzaldehyde
SpectroscopyParameterValue
¹H-NMR (CDCl₃) Chemical Shift (δ)9.99 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H)
¹³C-NMR (CDCl₃) Chemical Shift (δ)191.0 (CHO), 135.0 (C-Br), 132.5 (Ar-CH), 130.9 (Ar-CH), 129.9 (Ar-C)
IR (KBr Pellet) Wavenumber (cm⁻¹)~1700 (C=O stretch), ~2820, ~2730 (C-H aldehyde stretch), ~820 (C-Br stretch)
Mass Spec. (EI) m/z (Relative Intensity)184/186 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes), 183/185 (M-H)⁺

Key Synthetic Methodologies

The synthesis of substituted bromobenzaldehydes can be achieved through several strategic routes, primarily involving either the bromination of a pre-existing aldehyde or the formylation of a brominated aromatic ring.

Electrophilic Bromination of Substituted Benzaldehydes

Direct bromination of benzaldehyde derivatives is a common method. For hydroxy- and alkoxy-substituted benzaldehydes, this reaction can proceed efficiently. For instance, the synthesis of 5-bromo-vanillin is achieved by treating vanillin with bromine in acetic acid.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin)
  • Materials: Vanillin (16 g), acetic acid (80 g), potassium bromide (25 g), liquid bromine (17.5 g), water.

  • Procedure:

    • Add vanillin, acetic acid, potassium bromide, and 40 mL of water to a 1 L round-bottom flask.

    • Heat the reaction mixture to 100°C.

    • Add liquid bromine dropwise over a period of 50 minutes.

    • Maintain the reaction at 100°C for 90 minutes.

    • Cool the mixture to 70°C and remove most of the solvent under reduced pressure.

    • Add 1 L of water and cool to 0-5°C in an ice bath for 2 hours to precipitate the product.

    • Isolate the product by centrifugation, wash with water (2 x 10 mL), and dry under vacuum.

  • Expected Yield: 92.5%.

Palladium-Catalyzed C–H Activation for Ortho-Bromination

For selective ortho-bromination, modern methods utilizing palladium-catalyzed C-H activation have been developed. This approach often employs a directing group, such as an O-methyloxime formed from the aldehyde, to guide the bromination to the C2 position. This is followed by a facile deprotection to regenerate the aldehyde.

Detailed Experimental Protocol: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

This synthesis can be achieved via two primary routes: direct bromination of 3-hydroxybenzaldehyde or demethylation of 2-bromo-5-methoxybenzaldehyde.

Route A: Direct Bromination

  • Materials: 3-hydroxybenzaldehyde (120 g, 0.98 mol), dichloromethane (2400 mL), bromine (52 mL, 1.0 mol).

  • Procedure:

    • Suspend 3-hydroxybenzaldehyde in dichloromethane in a 5 L four-necked, round-bottomed flask and heat to 35-40°C to dissolve.

    • Slowly add bromine dropwise, maintaining the temperature between 35-38°C.

    • After addition, stir the mixture at 35°C overnight.

    • Cool the mixture to -5 to 0°C over 2 hours and continue stirring for 1 hour.

    • Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL).

    • Dry the solid under vacuum.

  • Yield: 63%.

Route B: Demethylation

  • Materials: 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol), dichloromethane (10 mL), boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol).

  • Procedure:

    • Dissolve 2-bromo-5-methoxybenzaldehyde in dichloromethane and cool to 0°C.

    • Slowly add boron tribromide.

    • Allow the reaction to warm to 25°C and stir for 3 hours.

    • Quench the reaction with water (10 mL) at 0°C and extract with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 50 mL) and brine (50 mL), dry over MgSO₄, and concentrate.

    • Purify the residue by flash column chromatography (petroleum ether).

  • Yield: 90.9%.

G Experimental Workflow: Synthesis of 2-Bromo-5-hydroxybenzaldehyde A Reaction Setup (3-hydroxybenzaldehyde in DCM) B Heating to Dissolve (35-40°C) A->B Step 1 C Slow Dropwise Addition of Bromine (35-38°C) B->C Step 2 D Overnight Stirring (35°C) C->D Step 3 E Cooling & Precipitation (-5 to 0°C) D->E Step 4 F Work-up (Filtration & Washing) E->F Step 5 G Purification (Drying under Vacuum) F->G Step 6 H Final Product (2-Bromo-5-hydroxybenzaldehyde) G->H Step 7

Caption: Workflow for the synthesis of 2-bromo-5-hydroxybenzaldehyde via direct bromination.

Key Reactions and Transformations

The synthetic utility of substituted bromobenzaldehydes stems from the orthogonal reactivity of the aldehyde and bromo groups. This allows for selective transformations, making them powerful intermediates.

G Synthetic Versatility of Substituted Bromobenzaldehydes SB Substituted Bromobenzaldehyde Wittig Wittig Reaction (-> Alkene) SB->Wittig Aldehyde RedAmin Reductive Amination (-> Amine) SB->RedAmin Aldehyde Oxidation Oxidation (-> Carboxylic Acid) SB->Oxidation Aldehyde Reduction Reduction (-> Alcohol) SB->Reduction Aldehyde Suzuki Suzuki Coupling (-> Biaryl) SB->Suzuki Bromo Heck Heck Reaction (-> Substituted Alkene) SB->Heck Bromo Sonogashira Sonogashira Coupling (-> Aryl Alkyne) SB->Sonogashira Bromo Buchwald Buchwald-Hartwig (-> Aryl Amine) SB->Buchwald Bromo

Caption: Key synthetic transformations of substituted bromobenzaldehydes.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds. Bromobenzaldehydes are generally more reactive than their chloro-substituted counterparts in these transformations, often allowing for milder reaction conditions and higher yields.

Suzuki-Miyaura Coupling: This reaction couples the bromobenzaldehyde with a boronic acid to form biaryl compounds. It is widely used in the synthesis of pharmaceuticals and functional materials.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxybenzaldehyde with Phenylboronic Acid
  • Materials: 4-Bromo-2-hydroxybenzaldehyde (1.0 mmol, 201 mg), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), 1,4-dioxane (8 mL), deionized water (2 mL).

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromo-2-hydroxybenzaldehyde, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and degassed deionized water via syringe.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Heat the mixture to 80-100°C and stir vigorously for 8-16 hours, monitoring progress by TLC.

    • After completion, cool to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Reported Yield (Analogous Systems): Up to 97%.

Heck Reaction: This reaction involves the coupling of the bromobenzaldehyde with an alkene to form a substituted alkene. It is a powerful tool for creating complex olefinic structures.

Detailed Experimental Protocol: Intramolecular Heck Reaction of 2-(Allyloxy)-3-bromobenzaldehyde
  • Materials: 2-(allyloxy)-3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.10 mmol), anhydrous potassium carbonate (2.0 mmol), anhydrous N,N-dimethylformamide (10 mL).

  • Procedure:

    • To a flame-dried round-bottom flask, add the starting material, palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction to 100°C and stir for 12 hours, monitoring by TLC.

    • Upon completion, cool to room temperature and pour into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Expected Outcome: Formation of a substituted chromane derivative.

Sonogashira Coupling: This reaction couples the bromobenzaldehyde with a terminal alkyne to produce aryl alkynes, which are important structures in medicinal chemistry and materials science.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide range of transformations.

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically yield the (E)-alkene stereoselectively.

Detailed Experimental Protocol: Wittig Reaction of Benzaldehyde with (Carbethoxymethylene)triphenylphosphorane
  • Materials: (Carbethoxymethylene)triphenylphosphorane (201 mg, 0.57 mmol), benzaldehyde (50.8 μL, 0.5 mmol).

  • Procedure (Solvent-Free):

    • Weigh the phosphorane reagent into a 3 mL conical vial.

    • Add benzaldehyde and a magnetic spin vane.

    • Stir the mixture for 15 minutes at room temperature.

    • Add hexanes (3 mL) and continue stirring to precipitate the triphenylphosphine oxide byproduct.

    • Isolate the liquid product (ethyl trans-cinnamate) by transferring the hexane solution to a clean vial, leaving the solid byproduct behind.

    • Evaporate the solvent to obtain the purified product.

  • Expected Outcome: High yield of ethyl trans-cinnamate, predominantly the (E)-isomer.

Reductive Amination: This is one of the most important methods for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine in a one-pot reaction with an amine and a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Detailed Experimental Protocol: General Procedure for Reductive Amination
  • Materials: Aldehyde (1 equiv, 20 mmol), amine (1.1 equiv, 22 mmol), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv, 24 mmol), ethyl acetate (40 mL).

  • Procedure:

    • Dissolve the aldehyde in ethyl acetate.

    • Add the amine, followed by NaBH(OAc)₃.

    • Stir the mixture at room temperature for 6 hours.

    • Quench the reaction with a saturated aqueous NaHCO₃ solution (20 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

  • Expected Yield: Generally high, depending on the substrates.

Applications in Drug Discovery and Medicinal Chemistry

Substituted bromobenzaldehydes are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] Their ability to participate in diverse bond-forming reactions allows for the construction of complex molecular scaffolds with potential therapeutic properties.

Case Study: CCR8 Antagonists for Cancer Immunotherapy

The C-C chemokine receptor 8 (CCR8) is a promising drug target in oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[4][5] The natural ligand for CCR8 is CCL1, which is often secreted by cells within the tumor microenvironment. The CCL1-CCR8 signaling axis promotes the recruitment and expansion of these immunosuppressive Tregs into the tumor, helping the cancer evade the immune system.[2]

Small molecule antagonists of CCR8, whose syntheses can rely on bromobenzaldehyde precursors, are being developed to block this signaling pathway. By inhibiting CCR8, these antagonists aim to prevent the infiltration and function of Tregs within the tumor, thereby restoring the activity of cytotoxic T cells and enhancing the body's natural anti-tumor immune response.

G Mechanism of Action for a CCR8 Antagonist cluster_0 Tumor Tumor Microenvironment CCL1 CCL1 Secretion Tumor->CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds Treg Regulatory T-Cell (Treg) Recruitment Treg Recruitment & Immunosuppression CCR8->Recruitment Activates Evasion Tumor Immune Evasion Recruitment->Evasion Antagonist CCR8 Antagonist (from Bromobenzaldehyde) Antagonist->Block Block->CCR8

Caption: CCR8 signaling pathway and the inhibitory action of a CCR8 antagonist.

Conclusion

Substituted bromobenzaldehydes are foundational reagents in organic synthesis with profound implications for drug discovery and materials science. Their predictable reactivity at two distinct functional sites—the aldehyde and the bromo group—provides a robust platform for molecular diversification. The palladium-catalyzed cross-coupling reactions, in particular, have unlocked immense potential for constructing complex biaryl and vinyl structures. As demonstrated by their role in the development of novel therapeutics like CCR8 antagonists, the strategic use of substituted bromobenzaldehydes continues to be a cornerstone of modern chemical synthesis, enabling the creation of molecules that address significant challenges in medicine and technology. This guide has provided a comprehensive overview, from fundamental properties to detailed synthetic protocols, to aid researchers in fully harnessing the synthetic power of these versatile chemical intermediates.

References

Methodological & Application

Synthesis of 2-bromo-4-(N-morpholino)-benzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-4-(N-morpholino)-benzaldehyde, a valuable building block for drug discovery and development. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a substituted aromatic aldehyde containing a bromine atom and a morpholine moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the morpholine group can enhance aqueous solubility and introduce a key pharmacophore, while the bromo and aldehyde functionalities provide reactive handles for further chemical modifications, such as cross-coupling reactions and reductive aminations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 883522-52-9[1][2]
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1][2]
Appearance White to off-white solid (Predicted)[2]
Boiling Point 419.9 ± 45.0 °C (Predicted)[2]
Density 1.495 ± 0.06 g/cm³ (Predicted)[2]
Storage Keep in a dark place, sealed in dry, room temperature.[2][3]

Proposed Synthetic Route: Buchwald-Hartwig Amination

The recommended synthetic strategy for this compound is the Buchwald-Hartwig amination of 2-bromo-4-fluorobenzaldehyde with morpholine. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of C-N bonds.[4][5][6][7] The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution by morpholine under these conditions.

Synthesis_Workflow 2-bromo-4-fluorobenzaldehyde 2-bromo-4-fluorobenzaldehyde Reaction Buchwald-Hartwig Amination 2-bromo-4-fluorobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 2-bromo-4-(N-morpholino)- benzaldehyde Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-bromo-4-fluorobenzaldehyde

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.

  • Add 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) and morpholine (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data (Predicted)

Analysis Predicted Data
¹H NMR Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. Aromatic protons as multiplets between δ 6.8-7.8 ppm. Morpholine protons as two multiplets around δ 3.2-3.4 ppm and δ 3.8-4.0 ppm.
¹³C NMR Aldehyde carbon (C=O) around δ 190-192 ppm. Aromatic carbons between δ 110-160 ppm. Morpholine carbons around δ 48 ppm and δ 66 ppm.
IR (cm⁻¹) Strong C=O stretch for the aldehyde around 1680-1700 cm⁻¹. C-H stretches for the aldehyde around 2720 and 2820 cm⁻¹. Aromatic C=C stretches around 1500-1600 cm⁻¹. C-N and C-O stretches for the morpholine group.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 270 and an M+2 peak of similar intensity at m/z 272, characteristic of a monobrominated compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential utility in the development of therapeutic agents targeting various signaling pathways. For instance, morpholine-containing compounds are known to interact with a range of biological targets, and the substituted benzaldehyde core can be elaborated to access diverse chemical space.

Signaling_Pathway Drug_Candidate Drug Candidate (derived from title compound) Target_Protein Target Protein (e.g., Kinase, Receptor) Drug_Candidate->Target_Protein Binding & Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Biological Outcome

Caption: Potential role in modulating a signaling pathway.

Safety Information

  • This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[2]

  • It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For detailed safety information, please refer to the Safety Data Sheet (SDS) from the supplier.

This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-fluoro-2-morpholinobenzaldehyde through the reaction of 2-bromo-4-fluorobenzaldehyde with morpholine. This reaction is a crucial transformation in medicinal chemistry, yielding a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established Buchwald-Hartwig amination and nucleophilic aromatic substitution methodologies, offering robust and reproducible procedures for laboratory-scale synthesis.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, known to enhance the physicochemical properties and biological activity of molecules. Its incorporation into aromatic systems, such as in 4-fluoro-2-morpholinobenzaldehyde, provides a key building block for the synthesis of a diverse range of compounds with potential applications in various therapeutic areas. The reaction between 2-bromo-4-fluorobenzaldehyde and morpholine can be effectively achieved via palladium-catalyzed Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNA r). The choice of method may depend on the desired scale, available reagents, and specific functional group tolerance.

Reaction Principle

The primary transformation involves the formation of a carbon-nitrogen (C-N) bond between the aromatic ring of 2-bromo-4-fluorobenzaldehyde and the secondary amine of morpholine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for C-N bond formation. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

Nucleophilic Aromatic Substitution (SNA r): This reaction proceeds via the addition of the nucleophilic morpholine to the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the elimination of the bromide leaving group. The presence of the electron-withdrawing aldehyde group and the fluorine atom can facilitate this pathway.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides with amines.

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.2-2.0 equivalents).

  • Add 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) and morpholine (1.1-1.5 equivalents).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNA r)

This protocol is based on general procedures for SNA r reactions.

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) in the solvent (DMF or DMSO).

  • Add morpholine (1.5-2.0 equivalents) and the base (2.0-3.0 equivalents).

  • Heat the reaction mixture to a temperature between 100 and 150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 4-fluoro-2-morpholinobenzaldehyde.

Data Presentation

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂/XantphosNaOtBuToluene10012-2470-90
4-BromobenzonitrileMorpholinePd₂(dba)₃/RuPhosCs₂CO₃Dioxane1101885
2-Bromo-4-methylpyridineVarious aminesPd(OAc)₂/dpppNaOtBuToluene80-10012-1865-88

Mandatory Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product R1 2-Bromo-4-fluorobenzaldehyde P1 4-Fluoro-2-morpholinobenzaldehyde R1->P1 + Morpholine (Buchwald-Hartwig or SNAr) R2 Morpholine

Caption: General reaction scheme for the synthesis of 4-fluoro-2-morpholinobenzaldehyde.

Experimental Workflow: Buchwald-Hartwig Amination

Workflow A Assemble Dry Glassware under Inert Atmosphere B Add Catalyst, Ligand, and Base A->B C Add 2-Bromo-4-fluorobenzaldehyde and Morpholine B->C D Add Anhydrous Solvent C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Work-up: Dilution, Washing, Drying F->G Upon Completion H Purification: Column Chromatography G->H I Characterization of Product H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination protocol.

Applications in Drug Discovery

The 4-fluoro-2-morpholinobenzaldehyde scaffold is a valuable intermediate in the synthesis of biologically active molecules. The morpholine ring can improve aqueous solubility and metabolic stability, while the fluorobenzaldehyde moiety provides a handle for further chemical modifications.

  • Kinase Inhibitors: The morpholine group is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.

  • CNS Agents: The physicochemical properties imparted by the morpholine ring can be beneficial for blood-brain barrier penetration, making this scaffold attractive for the development of central nervous system (CNS) active drugs.

  • Anticancer and Antimicrobial Agents: Morpholine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.

Signaling Pathway Context

While the direct biological activity of 4-fluoro-2-morpholinobenzaldehyde is not extensively documented, its derivatives are often designed to target specific signaling pathways implicated in disease. For instance, a hypothetical drug candidate derived from this scaffold could be an inhibitor of a protein kinase involved in a cancer-related signaling pathway.

SignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase (e.g., PI3K, AKT) Kinase1->Kinase2 Substrate Downstream Substrate Kinase2->Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Drug Drug Candidate (derived from 4-fluoro-2-morpholinobenzaldehyde) Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from the title compound.

purification techniques for 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of 2-bromo-4-(n-morpholino)-benzaldehyde, a key intermediate in pharmaceutical and organic synthesis, is presented. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. The purification techniques described include recrystallization and flash column chromatography, designed to achieve high purity of the target compound.

Application Notes

Compound Profile:

  • IUPAC Name: 2-bromo-4-(4-morpholinyl)benzaldehyde

  • Molecular Formula: C₁₁H₁₂BrNO₂

  • Molecular Weight: 270.12 g/mol

  • Appearance: Pale yellow to white solid

Purification Strategy:

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, by-products, and colored impurities. A two-step purification process is recommended for achieving high purity:

  • Recrystallization: This is an effective first step for removing the bulk of impurities and is particularly useful when the desired compound is a solid. Methanol has been shown to be an effective solvent for the recrystallization of the closely related 4-morpholinobenzaldehyde, yielding a product with high recovery.[1][2][3]

  • Flash Column Chromatography: For achieving the highest possible purity, particularly for analytical standards or sensitive downstream applications, flash column chromatography is employed. This technique separates the target compound from closely related impurities based on differential adsorption to a stationary phase.

Data Presentation

Table 1: Recrystallization Parameters and Expected Outcomes

ParameterValueReference
SolventMethanol[1][2][3]
Crude Compound to Solvent Ratio (g:mL)1:15 (approx.)General Practice
Dissolution TemperatureBoiling point of Methanol (64.7 °C)General Practice
Crystallization TemperatureRoom Temperature, then 0-4 °CGeneral Practice
Expected Yield85-95%[1][2][3]
Expected Purity (by HPLC)>98%General Practice

Table 2: Flash Column Chromatography Parameters and Expected Outcomes

ParameterValueReference
Stationary PhaseSilica Gel (230-400 mesh)[4]
Mobile Phase (Eluent)Hexane:Ethyl Acetate Gradient[4]
Gradient Range95:5 to 80:20 (Hexane:Ethyl Acetate)General Practice
Target Rf in TLC~0.3 in 85:15 Hexane:Ethyl Acetate[4]
Expected Yield70-85%General Practice
Expected Purity (by HPLC)>99.5%General Practice

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using single-solvent recrystallization.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add methanol in a 1:15 (g:mL) ratio. Heat the mixture to the boiling point of methanol while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude compound) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the high-purification of this compound.

Materials:

  • Recrystallized or crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Preparation: Prepare a series of hexane:ethyl acetate mixtures, for example, 95:5, 90:10, and 85:15.

  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude material. The ideal solvent system should give the target compound an Rf value of approximately 0.3.[4]

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Apply gentle pressure using compressed air to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of an appropriate volume. Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10, then 85:15 hexane:ethyl acetate) to elute the target compound and then any more polar impurities.

  • Isolation: Combine the pure fractions containing the desired product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Methanol) Crude->Recrystallization Column Flash Column Chromatography (Silica, Hexane:EtOAc) Recrystallization->Column Further Purification Pure Pure Product (>99.5%) Recrystallization->Pure Sufficient Purity (>98%) ImpureSolid Solid Impurities Recrystallization->ImpureSolid SolubleImp Soluble Impurities Recrystallization->SolubleImp Column->Pure TraceImp Trace Impurities Column->TraceImp

Caption: General purification workflow for this compound.

RecrystallizationProtocol A 1. Dissolve crude product in hot methanol B 2. Optional: Add activated charcoal for decolorization A->B D 4. Cool to crystallize A->D No decolorization needed C 3. Hot filtration (if charcoal used) B->C C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash with ice-cold methanol E->F G 7. Dry under vacuum F->G H Purified Crystals G->H

Caption: Step-by-step protocol for recrystallization.

ColumnChromatographyProtocol A 1. Select eluent via TLC (Target Rf ~0.3) B 2. Pack silica gel column A->B C 3. Load sample (adsorbed on silica) B->C D 4. Elute with solvent gradient (Hexane:EtOAc) C->D E 5. Collect and analyze fractions by TLC D->E F 6. Combine pure fractions E->F G 7. Evaporate solvent F->G H Highly Pure Product G->H

Caption: Step-by-step protocol for flash column chromatography.

References

The Synthetic Utility of 2-bromo-4-(n-morpholino)-benzaldehyde: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 2-bromo-4-(n-morpholino)-benzaldehyde, a polysubstituted aromatic compound, presents itself as a valuable building block for the synthesis of complex organic molecules. Its unique arrangement of a reactive aldehyde group, a versatile bromine atom, and an electron-donating morpholino moiety makes it a strategic precursor for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides an overview of its potential applications in key organic reactions and offers generalized protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 883522-52-9[1]
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
Appearance Solid (form may vary)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Applications in Organic Synthesis

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature examples for this exact substrate are not prevalent in the public domain, its structural motifs suggest high utility in the following transformations:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Sonogashira Coupling: To introduce alkynyl functionalities.

  • Buchwald-Hartwig Amination: To create new C-N bonds with various amines.

The aldehyde group can be further utilized in reactions such as reductive amination, Wittig reactions, and condensations to build more complex side chains. The morpholino group, being a tertiary amine, is generally stable under many reaction conditions and can influence the electronic properties of the molecule.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. These are intended as a starting point for researchers, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is highly recommended for any new substrate.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(n-morpholino)-benzaldehydes

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling cluster_workflow Suzuki Coupling Workflow Reactant_Mixing Mix Reactants: This compound, Aryl Boronic Acid, Catalyst, Base Solvent_Addition Add Degassed Solvent Reactant_Mixing->Solvent_Addition Heating Heat under Inert Atmosphere (80-120 °C) Solvent_Addition->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-4-(n-morpholino)- benzaldehyde Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(n-morpholino)-benzaldehydes

This protocol outlines a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

  • Add the palladium catalyst, copper(I) iodide, and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira_Coupling cluster_pathway Sonogashira Catalytic Cycle Pd(0) Pd(0)Ln Ox_Add Oxidative Addition (Ar-Br) Pd(0)->Ox_Add Pd(II) Ar-Pd(II)(Br)Ln Ox_Add->Pd(II) Transmetalation Transmetalation (Cu-Acetylide) Pd(II)->Transmetalation Pd(II)_Alkynyl Ar-Pd(II)(C≡CR)Ln Transmetalation->Pd(II)_Alkynyl Red_Elim Reductive Elimination Pd(II)_Alkynyl->Red_Elim Red_Elim->Pd(0) Regeneration Product Ar-C≡CR Red_Elim->Product

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-4-(n-morpholino)-benzaldehydes

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.2 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the degassed solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Logic cluster_decision Buchwald-Hartwig Parameter Selection Start Select Reactants: This compound + Amine Catalyst_Choice Choose Catalyst System (Pd source + Ligand) Start->Catalyst_Choice Base_Selection Select Base (e.g., NaOtBu, K3PO4) Catalyst_Choice->Base_Selection Solvent_Choice Choose Solvent (e.g., Toluene, Dioxane) Base_Selection->Solvent_Choice Reaction Run Reaction under Inert Atmosphere Solvent_Choice->Reaction

Caption: Logical relationship for selecting key parameters in a Buchwald-Hartwig amination.

Conclusion

This compound is a promising and versatile intermediate for organic synthesis. Its potential for functionalization through established palladium-catalyzed cross-coupling reactions, combined with the reactivity of its aldehyde group, opens avenues for the creation of a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a foundational guide for researchers to explore the synthetic utility of this valuable building block.

References

Application Notes and Protocols for the Derivatization of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-bromo-4-(n-morpholino)-benzaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 2-position and an aldehyde group allows for a wide range of chemical modifications, making this scaffold attractive for the synthesis of diverse compound libraries. The electron-donating morpholino group at the 4-position influences the reactivity of the aromatic ring and can contribute to the pharmacological profile of the resulting derivatives.

This document outlines key palladium-catalyzed cross-coupling reactions for the derivatization at the C-Br bond, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Additionally, transformations of the aldehyde functional group are discussed. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of the reaction workflows are provided to assist researchers in the design and execution of their synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions enable the introduction of a wide variety of substituents at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901682
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110878
44-Cyanophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O801875

Note: The data presented are representative yields for analogous substrates and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - 2-bromo-4-morpholinobenzaldehyde - Arylboronic Acid - Base Start->Reagents 1. Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst 2. Solvent Add Degassed Solvent Catalyst->Solvent 3. Heat Heat and Stir under Inert Atmosphere Solvent->Heat 4. Quench Cool and Quench Heat->Quench 5. Monitor (TLC/LC-MS) Extract Extraction Quench->Extract 6. Purify Column Chromatography Extract->Purify 7. Product Final Product Purify->Product 8.

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[1][2]

Reaction Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the copper(I) salt.

Representative Quantitative Data for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60688
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene801285
31-OctynePdCl₂(dppf) (3)CuI (5)DIPADMF70880
4Propargyl alcoholPd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile501076

Note: The data presented are representative yields for analogous substrates and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) source (e.g., CuI, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR' PdII_alkyne Ar-Pd(II)-C≡CR'(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product CuI Cu(I)X Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide Cu(I)X, Base CuAcetylide->CuI to Pd Cycle Base Base

Sonogashira Coupling Catalytic Cycles
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3][4] This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the N-aryl product.[3]

Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1001890
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1101285
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄THF802478
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene1001682

Note: The data presented are representative yields for analogous substrates and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Derivatization of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for various chemical transformations, allowing for the introduction of diverse structural motifs.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, followed by reduction to the corresponding amine.

Reaction Principle: The aldehyde reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL).

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Wittig Reaction

The Wittig reaction transforms an aldehyde into an alkene by reaction with a phosphonium ylide. This reaction is a reliable method for forming carbon-carbon double bonds with good control over the geometry of the product.

Reaction Principle: A phosphonium salt is deprotonated by a strong base to form a phosphonium ylide. The ylide then reacts with the aldehyde in a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: In a dry flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 mmol). Stir the mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Potential Applications and Biological Significance

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, known to be present in a variety of biologically active compounds.[5][6][7] The derivatization of this compound can lead to novel compounds with potential applications in drug discovery. For instance, aryl-substituted morpholines have been investigated for their analgesic, anti-inflammatory, and antioxidant properties.[6] The introduction of different aryl, alkynyl, and amino groups can modulate the physicochemical properties and biological activities of the parent molecule, making this a promising starting point for the development of new therapeutic agents. The synthesized derivatives can be screened for a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways.

References

Application Notes and Protocols: The Role of 2-Bromo-4-(N-morpholino)-benzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-4-(N-morpholino)-benzaldehyde as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.

Introduction

This compound is a versatile synthetic building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a morpholino moiety, makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds. The morpholine group is a common feature in many approved drugs, often improving physicochemical properties such as solubility and metabolic stability. This intermediate is particularly relevant for the synthesis of quinoline-based compounds, which are known to exhibit a wide range of biological activities, including antitumor properties through the inhibition of key cellular signaling pathways.

Application: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives as Kinase Inhibitors

A primary application of this compound is in the multi-step synthesis of 2-morpholino-4-anilinoquinoline derivatives. These compounds have demonstrated potent antitumor activity against various cancer cell lines.[1][2][3] The synthetic strategy leverages the functionalities of the benzaldehyde intermediate to construct the quinoline core, which then serves as a scaffold for targeting protein kinases. Several quinoline-based kinase inhibitors, such as bosutinib and neratinib, are approved for cancer treatment, highlighting the therapeutic potential of this structural class.[1]

The likely mechanism of action for these 2-morpholino-4-anilinoquinoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[4][5][6] By inhibiting key kinases in this pathway, such as PI3K or Akt, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The following sections detail the multi-step synthesis of 2-morpholino-4-anilinoquinoline derivatives, starting from the synthesis of the key intermediate, this compound.

Part 1: Synthesis of this compound (Intermediate 2)

This synthesis proceeds in two steps from commercially available 4-fluoro-1,2-dibromobenzene.

Step 1.1: Synthesis of 2-Bromo-4-fluorobenzaldehyde (Intermediate 1)

A common method for the synthesis of 2-bromo-4-fluorobenzaldehyde is the bromination of 4-fluorobenzaldehyde.[7][8]

  • Reaction Scheme:

    • 4-Fluorobenzaldehyde → 2-Bromo-4-fluorobenzaldehyde

  • Protocol:

    • In a suitable reactor, dissolve 4-fluorobenzaldehyde (1.0 eq) in a mixture of sulfuric acid and trifluoroacetic acid.

    • Cool the mixture to 0°C.

    • Slowly add a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin (1.0-1.2 eq) in portions while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 2-bromo-4-fluorobenzaldehyde.

Step 1.2: Synthesis of this compound (Intermediate 2)

This step involves a nucleophilic aromatic substitution of the fluorine atom with morpholine. A general procedure is adapted from the synthesis of similar 4-morpholinobenzaldehydes.[9]

  • Reaction Scheme:

    • 2-Bromo-4-fluorobenzaldehyde + Morpholine → this compound

  • Protocol:

    • To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add morpholine (1.5-2.0 eq) and a base such as potassium carbonate (2.0-3.0 eq).

    • Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous layer with ethyl acetate.

    • Wash the collected solid or the organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

StepStarting MaterialProductReagentsTypical YieldPurity
1.14-Fluorobenzaldehyde2-Bromo-4-fluorobenzaldehydeBrominating agent (e.g., NBS), Acid75-85%>98%
1.22-Bromo-4-fluorobenzaldehydeThis compoundMorpholine, K₂CO₃, DMF80-90%>98%
Table 1: Summary of Synthesis for this compound.
Part 2: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives (Final Products)

This part of the synthesis involves the construction of the quinoline core and its subsequent functionalization.

Step 2.1: Synthesis of 2-Amino-4-(N-morpholino)-benzaldehyde (Intermediate 3)

The conversion of the aryl bromide to a primary arylamine can be achieved via a Buchwald-Hartwig amination using an ammonia equivalent.[10][11]

  • Reaction Scheme:

    • This compound → 2-Amino-4-(N-morpholino)-benzaldehyde

  • Protocol:

    • In a reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide (1.2-1.5 eq) and a base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq).

    • Add an anhydrous solvent (e.g., toluene or dioxane) and purge the vessel with an inert gas (e.g., argon).

    • Heat the reaction mixture to 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction and perform an aqueous workup. If using an imine, hydrolyze with an acid to reveal the primary amine.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to yield 2-amino-4-(N-morpholino)-benzaldehyde.

Step 2.2: Synthesis of 2-Morpholinoquinolin-4-ol (Intermediate 4)

This step utilizes the Friedländer annulation to construct the quinoline ring system.[12]

  • Reaction Scheme:

    • 2-Amino-4-(N-morpholino)-benzaldehyde + α-Methylene Ketone → 2-Morpholinoquinolin-4-ol

  • Protocol:

    • Dissolve 2-amino-4-(N-morpholino)-benzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of a base (e.g., piperidine or NaOH) or an acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-12 hours, monitoring by TLC.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the solid by filtration, wash with cold solvent, and dry to obtain 2-morpholinoquinolin-4-ol.

Step 2.3: Synthesis of 4-Chloro-2-morpholinoquinoline (Intermediate 5)

The hydroxyl group of the quinolinol is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

  • Reaction Scheme:

    • 2-Morpholinoquinolin-4-ol → 4-Chloro-2-morpholinoquinoline

  • Protocol:

    • Carefully add 2-morpholinoquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (around 110°C) for 2-4 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

    • Extract the product with dichloromethane or chloroform.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-chloro-2-morpholinoquinoline.

Step 2.4: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives (Final Products)

The final step is a nucleophilic aromatic substitution with various aniline derivatives.[1][2]

  • Reaction Scheme:

    • 4-Chloro-2-morpholinoquinoline + Substituted Aniline → 2-Morpholino-4-anilinoquinoline Derivative

  • Protocol:

    • Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) and a substituted aniline (1.2-2.0 eq) in a solvent like ethanol or isopropanol.

    • Add a catalytic amount of acid (e.g., HCl) if necessary.

    • Reflux the mixture for 8-16 hours, monitoring by TLC.

    • Cool the reaction mixture and evaporate the solvent.

    • Wash the resulting residue with a suitable solvent (e.g., acetone or ether) to remove excess aniline and purify the product.

    • Further purification can be achieved by recrystallization or column chromatography.

StepStarting MaterialProductKey Reaction TypeTypical Yield
2.1This compound2-Amino-4-(N-morpholino)-benzaldehydeBuchwald-Hartwig Amination60-80%
2.22-Amino-4-(N-morpholino)-benzaldehyde2-Morpholinoquinolin-4-olFriedländer Annulation70-90%
2.32-Morpholinoquinolin-4-ol4-Chloro-2-morpholinoquinolineChlorination65-75%
2.44-Chloro-2-morpholinoquinoline2-Morpholino-4-anilinoquinoline DerivativeNucleophilic Aromatic Substitution70-95%
Table 2: Summary of Synthesis for 2-Morpholino-4-anilinoquinoline Derivatives.
Antitumor Activity Data

The synthesized 2-morpholino-4-anilinoquinoline derivatives have been evaluated for their in vitro anticancer activity against various cell lines. The following table summarizes the IC₅₀ values for selected compounds against the HepG2 (human liver cancer) cell line.[1][2]

Compound IDAniline SubstituentIC₅₀ (µM) against HepG2
3c 4-Chloro11.42
3d 4-Bromo8.50
3e 4-Fluoro12.76
Table 3: In Vitro Anticancer Activity of Selected 2-Morpholino-4-anilinoquinoline Derivatives.

Visualizations

Synthetic Workflow

The overall synthetic pathway from 2-bromo-4-fluorobenzaldehyde to the final bioactive compounds is illustrated below.

G cluster_0 Synthesis of Intermediate 2 cluster_1 Quinoline Core Formation cluster_2 Final Product Synthesis start 2-Bromo-4-fluorobenzaldehyde inter1 This compound start->inter1 Nucleophilic Substitution (Morpholine, K2CO3) inter2 2-Amino-4-(N-morpholino)-benzaldehyde inter1->inter2 Buchwald-Hartwig Amination inter3 2-Morpholinoquinolin-4-ol inter2->inter3 Friedländer Annulation (+ Ketone) inter4 4-Chloro-2-morpholinoquinoline inter3->inter4 Chlorination (POCl3) final 2-Morpholino-4-anilinoquinoline Derivatives inter4->final Nucleophilic Substitution (+ Substituted Aniline)

Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the likely point of inhibition by the synthesized 2-morpholino-4-anilinoquinoline derivatives.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 2-Morpholino-4-anilinoquinoline Derivative Inhibitor->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Knoevenagel Condensation with 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, polymers, and pharmacologically active molecules.[2][3] The products of Knoevenagel condensation have shown significant potential in drug development, with applications as anticancer, antiviral, and antimalarial agents.[2][4]

This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-bromo-4-(n-morpholino)-benzaldehyde with various active methylene compounds. The presence of an electron-donating morpholino group and an electron-withdrawing bromo group on the benzaldehyde ring influences its reactivity, making it an interesting substrate for synthesizing novel compounds with potential biological activity.

Reaction Mechanism

The Knoevenagel condensation can proceed through two primary pathways, largely dependent on the catalyst employed.

  • Direct Enolate Pathway: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.[2]

  • Iminium Ion Pathway: With an amine catalyst such as piperidine, an iminium ion is formed by the reaction of the amine with the aldehyde. This iminium ion is a more potent electrophile than the aldehyde itself, facilitating the attack by the enolate of the active methylene compound.[2][5]

G cluster_0 Direct Enolate Pathway cluster_1 Iminium Ion Pathway Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate  + Base - H-Base+ Aldol Intermediate Aldol Intermediate Enolate->Aldol Intermediate  + Aldehyde Aldehyde Aldehyde Product Product Aldol Intermediate->Product  - H2O Aldehyde_im Aldehyde Iminium Ion Iminium Ion Aldehyde_im->Iminium Ion  + Amine - H2O Adduct Adduct Iminium Ion->Adduct  + Enolate Enolate_im Enolate Product_im Product Adduct->Product_im  - Amine

Fig. 1: General Mechanisms of the Knoevenagel Condensation

Experimental Protocols

The following protocols are generalized for the Knoevenagel condensation of substituted benzaldehydes and can be adapted for this compound. Researchers should perform small-scale trial reactions to optimize conditions for their specific substrate and active methylene compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This is a classic and widely used method for Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Reagents: Add the active methylene compound (1.0-1.2 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude product.

  • Purification (Optional): Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure compound.

Protocol 2: Catalyst-Free Condensation in Water

A greener alternative that avoids the use of organic solvents and catalysts.[6]

Materials:

  • This compound

  • Active methylene compound

  • Deionized water

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Mixing: In a glass vial, combine this compound (1.0 eq.) and the active methylene compound (1.0 eq.).

  • Solvent Addition: Add deionized water to the vial.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature or heat to 50-80 °C. Monitor the reaction by TLC.

  • Isolation: Upon completion, the product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration. If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Solvent-Free Condensation

An environmentally friendly approach that minimizes waste.[7]

Materials:

  • This compound

  • Active methylene compound (e.g., malonic acid)

  • Catalyst (e.g., ammonium bicarbonate)[7]

  • Reaction vessel suitable for heating (e.g., a flask with a stirrer)

Procedure:

  • Mixing: Combine this compound (1.0 eq.) and the active methylene compound (1.5-2.0 eq.) in the reaction vessel.

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100-120 °C). Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solidified product can be triturated with a suitable solvent (e.g., water, ethanol) to remove excess starting material and catalyst.

  • Isolation: Collect the solid product by filtration.

  • Purification: Further purification can be achieved by recrystallization.

Experimental Workflow

G Start Start Reaction_Setup Reaction Setup: - Dissolve aldehyde in solvent - Add active methylene compound - Add catalyst Start->Reaction_Setup Reaction Reaction (Stirring/Heating) Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up: - Cooling/Precipitation - Extraction Monitoring->Workup Isolation Product Isolation: - Filtration Workup->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Fig. 2: Typical Experimental Workflow for Knoevenagel Condensation

Data Presentation

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

EntryBenzaldehyde SubstituentCatalyst/SolventTime (h)Yield (%)Reference
14-BromoWater597[6]
22-BromoWater1885[6]
34-NitroWater0.25>99[6]
44-MethoxyWater494[6]
5UnsubstitutedDBU/Water0.1798[8]

Table 2: Knoevenagel Condensation of Benzaldehyde with Various Active Methylene Compounds

EntryActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)Reference
1MalononitrileDBU/Water0.1798[8]
2Ethyl CyanoacetateDBU/Water0.595[8]
3Diethyl MalonateDBU/Water1285[8]

Applications in Drug Development

The products of Knoevenagel condensation are prevalent in medicinal chemistry. The resulting α,β-unsaturated systems are found in a variety of biologically active compounds. For instance, derivatives of benzylidene malononitrile have been investigated for their anticancer properties.[4][9] The introduction of the bromo and morpholino substituents on the benzaldehyde scaffold can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making them interesting candidates for drug discovery programs. The morpholino group, in particular, is a common motif in drug candidates due to its ability to improve aqueous solubility and metabolic stability.

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Substituted benzaldehydes and active methylene compounds can be irritants or toxic. Handle them with care and consult the Safety Data Sheet (SDS) for each chemical before use.

  • Organic solvents are often flammable. Avoid open flames and other ignition sources.

  • Bases like piperidine are corrosive and should be handled with caution.

References

Application Notes: Suzuki Coupling of 2-Bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1][3] Due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents, the Suzuki coupling has become indispensable in academic research and industrial applications, particularly in the synthesis of pharmaceuticals and complex organic materials.[2][4][5]

The target molecule, 2-bromo-4-(n-morpholino)-benzaldehyde, is a valuable building block for the synthesis of biaryl aldehydes. The resulting 2-aryl-4-(n-morpholino)-benzaldehyde scaffold is of significant interest in medicinal chemistry. The morpholine moiety often improves the pharmacokinetic properties of a drug candidate, while the biaryl aldehyde core is a key structural motif in various biologically active compounds. This application note provides a generalized protocol and representative data for the Suzuki coupling of this substrate, offering a starting point for researchers in drug discovery and chemical synthesis.

Catalytic Cycle

The mechanism of the Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[2][3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide. The base activates the organoboron compound to facilitate this transfer.[3][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Suzuki_Catalytic_Cycle Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pdiib L₂Pd(II)(Ar)(Br) pd0->pdiib Oxidative Addition pdiic L₂Pd(II)(Ar)(Ar') pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiic->product aryl_halide Ar-Br (2-Bromo-4-morpholino -benzaldehyde) aryl_halide->pdiib boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronic_acid->pdiic base Base (e.g., K₂CO₃) base->pdiic Experimental_Workflow Figure 2. Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Solvent (e.g., Pd(dppf)Cl₂ in Dioxane/H₂O) inert->catalyst heat 4. Heat & Stir Reaction (e.g., 100 °C, 12h) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction with EtOAc) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product 8. Isolated Product (2-Aryl-4-morpholino-benzaldehyde) purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-4-(n-morpholino)-benzaldehyde to synthesize 2-amino-4-(n-morpholino)-benzaldehyde. This transformation is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The substrate, being both electron-rich and sterically hindered at the ortho position, presents a challenge that requires careful optimization of reaction conditions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3][4] The choice of these components is critical for achieving high yields, especially with challenging substrates.[5][6]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[1][3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired arylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][3]

For sterically hindered and electron-rich aryl halides, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[5][7]

Data Presentation: Optimized Reaction Conditions

Based on established methodologies for the amination of challenging aryl bromides, a set of optimized reaction conditions for the Buchwald-Hartwig amination of this compound with ammonia (or an ammonia surrogate) is proposed below. The selection of catalyst, ligand, base, and solvent is crucial for success.[6][8]

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ to the active Pd(0) species.[5]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl phosphine ligands are effective for coupling sterically hindered and electron-rich aryl halides.[7][8]
Amine Source Ammonium sulfate ((NH₄)₂SO₄) or Benzophenone imine (followed by hydrolysis)Ammonium salts can serve as a direct source of ammonia.[9] Benzophenone imine is a common ammonia surrogate for this reaction.[10]
Base NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine.[3]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the reaction.[3][8]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion.[3]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol

This protocol outlines the general procedure for the Buchwald-Hartwig amination of this compound using ammonium sulfate as the ammonia source.

Materials:

  • This compound

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), ammonium sulfate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-amino-4-(n-morpholino)-benzaldehyde.

Visualization of Experimental Workflow

Buchwald_Hartwig_Amination_Workflow A Reaction Setup (Substrate, Amine Source, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B 1. C Add Anhydrous Solvent (Toluene) B->C 2. D Heat and Stir (100 °C) C->D 3. E Reaction Monitoring (TLC or LC-MS) D->E 4. F Workup (Quench, Extraction) E->F 5. G Purification (Column Chromatography) F->G 6. H Product (2-amino-4-(n-morpholino)-benzaldehyde) G->H 7.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

This protocol and the accompanying notes provide a strong starting point for the successful synthesis of 2-amino-4-(n-morpholino)-benzaldehyde. As with any chemical reaction, optimization of the reported conditions may be necessary to achieve the desired outcome for specific applications.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline and benzimidazole derivatives, valuable scaffolds in medicinal chemistry, using 2-bromo-4-(N-morpholino)-benzaldehyde as a key starting material. The morpholino moiety is a common feature in many bioactive molecules, often improving physicochemical properties and pharmacological profiles. The protocols described herein are based on established metal-catalyzed cross-coupling reactions, which are robust and versatile methods for the construction of these important heterocyclic systems.

Synthesis of 7-Morpholinoquinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocol describes a copper-catalyzed one-pot synthesis of 2-substituted-7-morpholinoquinazolines from this compound and various amidine hydrochlorides. This method offers a straightforward approach to a diverse range of quinazoline derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-7-morpholinoquinazolines

This protocol is adapted from a general procedure for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines.[1]

Materials:

  • This compound

  • Substituted benzamidine hydrochloride (e.g., benzamidine hydrochloride, 4-methylbenzamidine hydrochloride, 4-methoxybenzamidine hydrochloride)

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding substituted benzamidine hydrochloride (1.2 mmol), copper(I) oxide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol).

  • Add dimethyl sulfoxide (5 mL) to the flask.

  • Heat the reaction mixture at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-morpholinoquinazoline.

Data Presentation:

EntryR Group (in Amidine)ProductExpected Yield (%)
1Phenyl2-Phenyl-7-morpholinoquinazoline85-95
24-Methylphenyl2-(4-Methylphenyl)-7-morpholinoquinazoline80-90
34-Methoxyphenyl2-(4-Methoxyphenyl)-7-morpholinoquinazoline75-85
44-Chlorophenyl2-(4-Chlorophenyl)-7-morpholinoquinazoline80-90

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Amidine Hydrochloride - Cu2O - K2CO3 B Add DMSO A->B C Heat at 120°C (12-24h) B->C D Cool and Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Column Chromatography H->I J Pure 2-Aryl-7-morpholinoquinazoline I->J

Caption: Workflow for the copper-catalyzed synthesis of 2-aryl-7-morpholinoquinazolines.

Synthesis of 6-Morpholinobenzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including their use as anthelmintics, proton pump inhibitors, and anticancer agents. The following protocol outlines a palladium-catalyzed synthesis of 1,2-disubstituted-6-morpholinobenzimidazoles from this compound, a primary amine, and an isocyanide in a one-pot, three-component reaction.

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of 1-Alkyl-2-aryl-6-morpholinobenzimidazoles

This protocol is adapted from general procedures for palladium-catalyzed benzimidazole synthesis.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add toluene (5 mL), the primary amine (1.2 mmol), and the isocyanide (1.5 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL), wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 1-alkyl-2-aryl-6-morpholinobenzimidazole.

Data Presentation:

EntryR¹ (Amine)R² (Isocyanide)ProductExpected Yield (%)
1Benzyltert-Butyl1-Benzyl-2-(tert-butyl)-6-morpholinobenzimidazole70-80
2n-Butyltert-Butyl1-(n-Butyl)-2-(tert-butyl)-6-morpholinobenzimidazole65-75
3BenzylCyclohexyl1-Benzyl-2-cyclohexyl-6-morpholinobenzimidazole70-85
4n-ButylCyclohexyl1-(n-Butyl)-2-cyclohexyl-6-morpholinobenzimidazole60-70

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine: - this compound - Pd(OAc)2 - Xantphos - Cs2CO3 B Add Toluene, Amine, and Isocyanide A->B C Heat at 110°C (18-24h) B->C D Cool and Filter C->D E Concentrate D->E F Dissolve in EtOAc E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 1,2-Disubstituted-6-morpholinobenzimidazole I->J G cluster_quinazoline Quinazoline Synthesis cluster_benzimidazole Benzimidazole Synthesis A 2-Bromo-4-(N-morpholino)- benzaldehyde D 7-Morpholinoquinazoline Derivative A->D One-Pot Cyclization H 6-Morpholinobenzimidazole Derivative A->H Three-Component Cyclization B Amidine (R-C(=NH)NH2) B->D One-Pot Cyclization C Copper Catalyst C->D One-Pot Cyclization E Primary Amine (R1-NH2) E->H Three-Component Cyclization F Isocyanide (R2-NC) F->H Three-Component Cyclization G Palladium Catalyst G->H Three-Component Cyclization

References

Application Notes and Protocols for Reactions Involving 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key reactions involving 2-bromo-4-(n-morpholino)-benzaldehyde, a versatile intermediate in organic synthesis and drug discovery. The protocols detailed below are foundational and may require optimization for specific substrates and scales.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between the bromine substituent of this compound and various organoboron compounds. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.[1][2][3]

General Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)[1]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. A common ratio is 4:1 1,4-dioxane to water.[1]

  • Reaction: Heat the mixture to a temperature typically between 80-120 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[2]

Representative Quantitative Data for Suzuki-Miyaura Coupling:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O901692
33-Pyridinylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Dioxane/H₂O110878

(Note: Data are representative and based on analogous reactions. Actual results may vary.)

Suzuki-Miyaura Catalytic Cycle Diagram:

Suzuki_Coupling A Pd(0)L2 B Oxidative Addition Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation R-B(OR)2 E Ar-Pd(II)L2-R D->E E:n->A:s F Reductive Elimination G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group of this compound, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is fundamental for forming new carbon-carbon double bonds.[4]

General Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, diethyl malonate, 1.0-1.2 equiv)[4]

  • Basic catalyst (e.g., piperidine, ammonium acetate)[6]

  • Solvent (e.g., ethanol, water, or solvent-free)[4][6]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, the product often precipitates. If not, the reaction mixture can be poured into cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or water). The product can be further purified by recrystallization.[4]

Representative Quantitative Data for Knoevenagel Condensation:
EntryActive Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
1MalononitrilePiperidineEthanol25295
2Diethyl malonateAmmonium AcetateToluene (Dean-Stark)110688
3Cyanoacetic acidPyridineDioxane80491

(Note: Data are representative and based on analogous reactions. Actual results may vary.)

Knoevenagel Condensation Workflow:

Knoevenagel_Workflow Reactants This compound + Active Methylene Compound Mixing Dissolve in Solvent + Add Basic Catalyst Reactants->Mixing Reaction Stir at RT or Heat (Monitor by TLC) Mixing->Reaction Workup Precipitation (add water if necessary) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: General workflow for the Knoevenagel condensation.

Schiff Base Formation

Schiff bases are formed through the condensation reaction between the aldehyde group of this compound and a primary amine.[7] These imine-containing compounds are important intermediates and have applications in various fields, including medicinal chemistry.

General Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Solvent (e.g., ethanol, methanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops) (optional)

Procedure:

  • Reaction Setup: Dissolve this compound in the solvent in a round-bottom flask.

  • Amine Addition: Add the primary amine to the solution. If needed, add a catalytic amount of glacial acetic acid.[8]

  • Reaction: Stir the mixture at room temperature or reflux for a few hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

  • Purification: Wash the solid product with a cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization.

Representative Quantitative Data for Schiff Base Formation:
EntryPrimary AmineCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineNoneEthanol25392
24-ChloroanilineAcetic AcidMethanol65296
3BenzylamineNoneEthanol78489

(Note: Data are representative and based on analogous reactions. Actual results may vary.)

Application in Drug Discovery: Inhibition of Inflammatory Pathways

Derivatives of morpholine are known to possess a range of biological activities, including anti-inflammatory properties.[9][10][11] Compounds synthesized from this compound could potentially act as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The drug discovery process involves identifying a target, screening for hits, and optimizing leads to develop a candidate drug.[12]

Hypothetical Signaling Pathway Inhibition:

Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Inhibitor 2-bromo-4-morpholino- benzaldehyde Derivative Inhibitor->iNOS Inhibitor->COX2

Caption: Potential inhibition of iNOS and COX-2 pathways by derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves a two-step process. The first step is the bromination of 4-fluorobenzaldehyde to produce 2-bromo-4-fluorobenzaldehyde. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom of 2-bromo-4-fluorobenzaldehyde is displaced by morpholine.

Q2: What are the typical yields for each step?

The synthesis of the precursor, 2-bromo-4-fluorobenzaldehyde, from 4-fluorobenzaldehyde can achieve yields of approximately 85%.[1] The subsequent nucleophilic aromatic substitution reaction with morpholine to form the final product can also be high-yielding, with similar reactions reporting yields up to 89% under optimized conditions.[2]

Q3: What are the key factors influencing the yield of the final product?

The yield of this compound is primarily influenced by the reaction conditions of the nucleophilic aromatic substitution step. Key factors include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. The purity of the starting materials, particularly the 2-bromo-4-fluorobenzaldehyde, is also crucial.

Q4: What are the main side products to be aware of?

A potential side product is formed by the nucleophilic attack of morpholine on the carbonyl carbon of the benzaldehyde, leading to the formation of a morpholide. Additionally, incomplete reaction will leave unreacted 2-bromo-4-fluorobenzaldehyde. Other impurities can arise from the initial bromination step, such as isomers or di-brominated species.[3]

Q5: How can the final product be purified?

The most common method for purifying this compound is recrystallization.[2] Methanol has been reported as an effective solvent for recrystallization of the analogous compound, 4-morpholinobenzaldehyde.[2] Column chromatography can also be employed for purification if significant impurities are present.

II. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Material: The 2-bromo-4-fluorobenzaldehyde may be of poor quality or degraded.- Ensure the purity of the starting material using techniques like NMR or GC-MS.- Use freshly prepared or properly stored 2-bromo-4-fluorobenzaldehyde.
2. Insufficient Reaction Temperature: The activation energy for the SNAr reaction is not being met.- Gradually increase the reaction temperature. For similar reactions, temperatures around 100°C have been effective.[2]
3. Ineffective Base: The base may not be strong enough to facilitate the reaction or may be hydrated.- Use a strong, non-nucleophilic base such as anhydrous potassium carbonate.[2]- Ensure the base is thoroughly dried before use.
4. Inappropriate Solvent: The solvent may not be suitable for SNAr reactions.- Use a polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.[2]
Presence of Significant Side Products 1. Attack on the Carbonyl Group: Morpholine can act as a nucleophile towards the aldehyde group.- Consider protecting the aldehyde group as an acetal before the SNAr reaction, followed by deprotection. - Use a milder base or lower reaction temperature to reduce the rate of this side reaction.
2. Impurities from Starting Material: The 2-bromo-4-fluorobenzaldehyde may contain isomeric or di-brominated impurities.- Purify the 2-bromo-4-fluorobenzaldehyde by distillation or chromatography before use.
Difficult Purification 1. Oiling Out During Recrystallization: The product separates as an oil instead of crystals.- Ensure the correct solvent or solvent mixture is being used. A solvent screen may be necessary.- Allow the solution to cool slowly and use a seed crystal to induce crystallization.
2. Co-elution During Chromatography: The product and impurities have similar polarities.- Experiment with different solvent systems for column chromatography.- Consider using a different stationary phase.

III. Data Presentation

Table 1: Reported Yields for the Synthesis of 2-bromo-4-fluorobenzaldehyde

Starting Material Brominating Agent Solvent/Catalyst Temperature Time Yield (%) Reference
4-fluorobenzaldehydeDibromohydantoinTrifluoroacetic acid/H₂SO₄50°C56 h85[1]
4-fluorobenzaldehydeBromineOleum/Iodine/Zinc bromide25-65°C5 h>90[4]

Table 2: Reaction Conditions for a Structurally Similar Nucleophilic Aromatic Substitution

Substrate Nucleophile Base Solvent Temperature Time Yield (%) Reference
p-fluorobenzaldehydeMorpholineK₂CO₃DMF100°C24 h89[2]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4-fluorobenzaldehyde

This protocol is adapted from a reported large-scale synthesis.[1]

  • In a well-ventilated fume hood, add 4-fluorobenzaldehyde to a mixture of trifluoroacetic acid and sulfuric acid (5:1 volume ratio) at 0°C.

  • Warm the mixture to 50°C with stirring.

  • Add one equivalent of 5,5-dibromohydantoin in portions and maintain the reaction at 50°C for 8 hours.

  • Add a second equivalent of 5,5-dibromohydantoin and continue stirring at 50°C for an additional 48 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and pour it slowly into ice water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., n-hexane).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-4-fluorobenzaldehyde by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is based on a similar, high-yield synthesis of 4-morpholinobenzaldehyde.[2]

  • In a dry reaction flask, dissolve 2-bromo-4-fluorobenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add morpholine (1.5 equivalents) and anhydrous potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 100°C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Pour the resulting residue slowly into ice water and allow it to stand, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent such as methanol.

V. Visualizations

Synthesis_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->2-Bromo-4-fluorobenzaldehyde Bromination This compound This compound 2-Bromo-4-fluorobenzaldehyde->this compound Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions Low_Yield Low Yield or No Product Check_Starting_Material Check Starting Material Purity Low_Yield->Check_Starting_Material Review_Reaction_Conditions Review Reaction Conditions Low_Yield->Review_Reaction_Conditions Analyze_Side_Products Analyze for Side Products Low_Yield->Analyze_Side_Products Purify_Starting_Material Purify/Replace Starting Material Check_Starting_Material->Purify_Starting_Material Optimize_Conditions Optimize Temp, Base, Solvent Review_Reaction_Conditions->Optimize_Conditions Modify_Synthesis Protect Aldehyde/Adjust Stoichiometry Analyze_Side_Products->Modify_Synthesis

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Bromo-4-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with morpholine in the presence of a base.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature if starting material is still present.- Ensure the base used (e.g., K2CO3, Et3N) is of good quality and used in sufficient excess.
Side Reactions - See the dedicated section on "Potential Side Reactions and Byproducts" for detailed information.- Lowering the reaction temperature may help minimize the formation of certain byproducts.
Product Loss During Workup - Ensure complete precipitation of the product if using a precipitation/crystallization workup.- Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions.- Avoid vigorous shaking during extraction to prevent the formation of emulsions.
Poor Quality Starting Materials - Verify the purity of 2-bromo-4-fluorobenzaldehyde and morpholine using techniques like NMR or GC-MS.- Use freshly distilled or purified reagents if impurities are suspected.

Q3: I am observing an unexpected colored impurity in my product. What could it be?

The formation of colored impurities, often described as greenish-blue dyestuffs, can sometimes occur, particularly if alternative formylation methods like the Vilsmeier-Haack reaction are employed. These are often the result of side reactions or the thermal degradation of intermediates. To minimize their formation, it is crucial to maintain careful temperature control during the reaction and workup. If already formed, purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guide for Common Issues

This section provides a more in-depth look at specific problems that may be encountered during the synthesis of this compound.

Issue 1: Formation of Unidentified Byproducts

Symptoms:

  • Multiple spots on the TLC plate of the crude reaction mixture.

  • Unexpected peaks in the 1H NMR or GC-MS spectrum of the purified product.

Potential Side Reactions and Byproducts:

  • Reaction at the Aldehyde Group: Morpholine, being a nucleophile, can potentially react with the aldehyde group of either the starting material or the product to form an unstable hemiaminal or an enamine, especially under harsh conditions.

    • Mitigation: Use milder reaction conditions, such as lower temperatures and a non-nucleophilic base. Ensure the reaction is worked up promptly upon completion.

  • Over-reaction or Disubstitution: If the starting material contains other leaving groups, or if the reaction conditions are too harsh, there is a possibility of multiple substitutions on the aromatic ring. However, with 2-bromo-4-fluorobenzaldehyde, the fluorine atom is significantly more activated towards nucleophilic substitution than the bromine atom.

  • Hydrolysis of the Product: During aqueous workup, if the pH is not carefully controlled, the morpholino group could potentially be hydrolyzed, although this is generally unlikely under standard conditions.

Identification of Byproducts:

Potential Byproduct Expected 1H NMR Signals (indicative) Expected Mass (m/z) in GC-MS
Hemiaminal adductDisappearance of aldehyde proton (~10 ppm), appearance of a new methine proton signal.M + 87 (Morpholine)
Starting MaterialSignals corresponding to 2-bromo-4-fluorobenzaldehyde.204/206
Des-bromo ProductAbsence of the characteristic aromatic splitting pattern of the bromo-substituted ring.191
Issue 2: Difficulty in Product Purification

Symptoms:

  • Oily product that is difficult to crystallize.

  • Co-elution of impurities during column chromatography.

Purification Protocol:

  • Initial Workup: After the reaction is complete, the mixture is typically cooled and poured into water to precipitate the crude product. The solid is then collected by filtration.

  • Washing: The crude solid should be washed with water to remove any inorganic salts and water-soluble impurities. A wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective for obtaining a pure crystalline product.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method for purification.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-bromo-4-fluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Water

Procedure:

  • To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in DMF or DMSO, add morpholine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient).

Visualizations

Reaction Pathway and Potential Side Reaction

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start 2-Bromo-4-fluorobenzaldehyde + Morpholine product This compound start->product K2CO3, DMF 80-100 °C side_start Product or Starting Material side_product Hemiaminal Adduct side_start->side_product Excess Morpholine (at aldehyde)

Caption: Main synthetic route and a potential side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction: - Increase time/temp - Check base quality incomplete->optimize_conditions Yes end Improved Yield optimize_conditions->end check_workup Review Workup Procedure complete->check_workup workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize Workup: - Adjust pH - Better extraction solvent workup_issue->optimize_workup Yes no_workup_issue Workup OK workup_issue->no_workup_issue No optimize_workup->end check_purity Analyze for Side Products (NMR, GC-MS) no_workup_issue->check_purity side_products_present Side Products Detected check_purity->side_products_present mitigate_side_reactions Mitigate Side Reactions: - Lower temperature - Adjust stoichiometry side_products_present->mitigate_side_reactions Yes pure_product Yield Still Low Consider Starting Material Purity side_products_present->pure_product No mitigate_side_reactions->end pure_product->end

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Purification of 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-bromo-4-(n-morpholino)-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-bromo-4-fluorobenzaldehyde or 2,4-dibromobenzaldehyde, byproducts from side reactions, and residual solvents used in the synthesis. Over-bromination or incomplete formylation products can also be present.

Q2: My purified product is off-white or yellowish. What is the likely cause and how can I remove the color?

A2: A yellowish tint often indicates the presence of oxidized impurities or residual starting materials. These colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration before recrystallization.

Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. To resolve this, try re-heating the solution to dissolve the oil and then allow it to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.

Q4: What is the recommended storage condition for this compound?

A4: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] It is sensitive to light and air, which can cause oxidation of the aldehyde group.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product - The chosen recrystallization solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Reduce the volume of the solvent by gentle evaporation before cooling.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
No Crystal Formation Upon Cooling - The solution is not supersaturated.- Insufficient cooling.- Evaporate some of the solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the flask in an ice bath for a longer period.
Product Purity is Still Low After Recrystallization - The chosen solvent did not effectively differentiate between the product and impurities.- Impurities co-crystallized with the product.- Try a different recrystallization solvent or a multi-solvent system.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Compound from Impurities - Incorrect mobile phase polarity.- Column overloading.- Adjust the solvent system polarity. A typical starting point for bromo-benzaldehydes is a hexane/ethyl acetate mixture.- Reduce the amount of crude material loaded onto the column.
Compound is Tailing on the TLC/Column - The compound is interacting too strongly with the stationary phase.- The compound is acidic or basic.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This method is suitable for removing non-polar and some polar impurities.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This technique is effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing and Loading: Pack the column with a slurry of silica gel in the initial mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection: Begin elution with the mobile phase, collecting fractions and monitoring the separation by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purity and Yield Data (Illustrative)

The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the quality of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Yield Common Impurities Removed
Recrystallization (Ethanol/Water)~85%95-98%70-85%Starting materials, non-polar byproducts
Flash Column Chromatography~85%>99%60-75%Closely related impurities, colored byproducts

Purification Troubleshooting Workflow

Purification_Troubleshooting cluster_start Start cluster_purity_check Purity Assessment cluster_purification Purification Method cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Crude Product (this compound) Purity_Check Assess Purity (TLC, HPLC, NMR) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization If purity is low Pure_Product Pure Product (>98%) Purity_Check->Pure_Product If purity is high Recrystallization->Purity_Check After purification Impure_Product Impure Product Recrystallization->Impure_Product If still impure Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check After purification Column_Chromatography->Impure_Product Impure_Product->Column_Chromatography Troubleshoot_Recrystallization Troubleshoot Recrystallization (Solvent, Cooling) Impure_Product->Troubleshoot_Recrystallization If recrystallization failed Troubleshoot_Column Troubleshoot Column Chromatography (Eluent, Loading) Impure_Product->Troubleshoot_Column If column failed Troubleshoot_Recrystallization->Recrystallization Re-attempt Troubleshoot_Column->Column_Chromatography Re-attempt

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most likely synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 4-morpholinobenzaldehyde. The second step is the electrophilic bromination of this electron-rich benzaldehyde to yield the final product.

Q2: Which brominating agent is recommended for the synthesis of this compound?

A2: For electron-rich aromatic compounds like 4-morpholinobenzaldehyde, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂), which can lead to over-bromination.[1]

Q3: What are the main safety concerns when working with the reagents for this synthesis?

A3: Brominating agents like NBS and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Vilsmeier-Haack reaction, an alternative formylation method, involves phosphorus oxychloride (POCl₃) which is highly corrosive and reacts violently with water.[2][3]

Q4: How can I monitor the progress of the bromination reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the starting material (4-morpholinobenzaldehyde) and the reaction mixture should be applied to a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

Q5: What are the expected spectroscopic data for 4-morpholinobenzaldehyde?

A5: Spectroscopic data for 4-morpholinobenzaldehyde can be used to confirm the successful synthesis of the starting material.

Spectroscopy Solvent **Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) **
¹H NMRCDCl₃9.81 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂-O-), 3.32 (t, 4H, -CH₂-N-)[4]
¹³C NMRCDCl₃190.5, 155.0, 132.2, 126.8, 113.5, 66.5, 47.5[4]
IR (KBr)-Key peaks around 1680 cm⁻¹ (C=O stretch of aldehyde) and 2850-2750 cm⁻¹ (C-H stretch of aldehyde)[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis of 4-morpholinobenzaldehyde
Issue Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure the reaction is stirred at reflux for the recommended time (24 hours).[6][7] Monitor the reaction by TLC to confirm the consumption of the starting material.
Inefficient workup.After concentrating the reaction mixture, pour it into ice water and allow it to stand overnight to ensure complete precipitation of the product.[6][7]
Product is an oil or difficult to crystallize Impurities present.Wash the crude product thoroughly with water. Recrystallize from methanol to obtain pure crystalline product.[6][7]
Bromination of 4-morpholinobenzaldehyde
Issue Possible Cause Solution
Low yield of monobrominated product and formation of multiple products (over-bromination) The morpholino group is a strong activating group, making the aromatic ring highly reactive towards electrophilic substitution.Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂.[1] Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reactivity.[8] Add the brominating agent slowly and portion-wise.
Reaction is too fast and exothermic High concentration of reactants.Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or acetonitrile).[1]
Rate of addition of brominating agent is too high.Add the brominating agent dropwise or in small portions over an extended period.[1]
Starting material remains after the reaction Insufficient amount of brominating agent.Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents).[8]
Reaction time is too short.Allow the reaction to stir for a longer period after the addition of the brominating agent is complete. Monitor by TLC.
Final product is discolored (yellow or brown) Presence of residual bromine.During workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to remove unreacted bromine.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-morpholinobenzaldehyde

This protocol is adapted from a known procedure for the synthesis of 4-morpholinobenzaldehyde.[6][7]

Materials:

  • p-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Ice

Procedure:

  • In a dry round-bottom flask, dissolve p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.

  • Add a catalytic amount of Aliquat 336 to the mixture.

  • Stir the reaction mixture at reflux (100 °C) for 24 hours.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Slowly pour the concentrated residue into ice water and allow it to stand overnight.

  • Collect the precipitated solid by filtration, wash it with water, and recrystallize from methanol to obtain 4-morpholinobenzaldehyde as yellow crystals.

Reactant Molar Ratio Typical Yield Melting Point
p-Fluorobenzaldehyde1.089%[6][7]69 °C[6][7]
Morpholine1.5
K₂CO₃2.0
Protocol 2: Synthesis of this compound

This proposed protocol is based on general procedures for the bromination of activated aromatic aldehydes.

Materials:

  • 4-morpholinobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-morpholinobenzaldehyde (1.0 eq) in DCM or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Reactant Molar Ratio Reaction Temperature Reaction Time
4-morpholinobenzaldehyde1.00 °C1-2 hours
N-Bromosuccinimide (NBS)1.05

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-morpholinobenzaldehyde cluster_step2 Step 2: Bromination pFB p-Fluorobenzaldehyde DMF DMF, 100°C, 24h pFB->DMF Morpholine Morpholine Morpholine->DMF K2CO3 K₂CO₃ K2CO3->DMF Workup1 Workup & Recrystallization DMF->Workup1 SM 4-morpholinobenzaldehyde Workup1->SM DCM DCM, 0°C, 1-2h SM->DCM NBS NBS NBS->DCM Workup2 Workup & Purification DCM->Workup2 Product This compound Workup2->Product

Caption: Synthetic workflow for this compound.

TroubleshootingBromination Start Low yield of desired product in bromination step OverBromination Multiple spots on TLC (over-bromination)? Start->OverBromination IncompleteReaction Starting material remains on TLC? OverBromination->IncompleteReaction No Sol_OverBromination Use milder conditions: - Lower temperature (0°C) - Slower addition of NBS - Use exactly 1.0 eq of NBS OverBromination->Sol_OverBromination Yes Decomposition Tarry mixture or significant decomposition? IncompleteReaction->Decomposition No Sol_IncompleteReaction Increase reaction efficiency: - Use slight excess of NBS (1.05 eq) - Increase reaction time - Ensure anhydrous conditions IncompleteReaction->Sol_IncompleteReaction Yes Sol_Decomposition Improve reaction control: - Ensure efficient cooling - Dilute the reaction mixture - Check purity of starting material Decomposition->Sol_Decomposition Yes Success Improved Yield Decomposition->Success No, other issue Sol_OverBromination->Success Sol_IncompleteReaction->Success Sol_Decomposition->Success

Caption: Troubleshooting decision tree for the bromination step.

References

dealing with impurities in 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-(n-morpholino)-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities are summarized in the table below.

Q2: How can I purify crude this compound?

A2: Common purification methods for this compound include recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the nature and quantity of the impurities.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for determining the purity and identifying impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and purity assessment.

Q4: My reaction to synthesize this compound from 2-bromo-4-fluorobenzaldehyde and morpholine is not going to completion. What could be the reason?

A4: Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature.

  • Base strength: The choice and amount of base used to scavenge the HF formed during the reaction are critical. A weak base or insufficient amount may slow down or stall the reaction.

  • Reagent quality: The purity of starting materials, especially the morpholine and the solvent, is important. Moisture in the solvent or impurities in the morpholine can affect the reaction outcome.[4]

Q5: I am observing a significant amount of a side product with a similar mass in the mass spectrum. What could it be?

A5: A common side reaction is the diaryl ether formation where a second molecule of the benzaldehyde reacts with the product. Another possibility is the displacement of the bromo group instead of the fluoro group, although this is generally less likely under typical nucleophilic aromatic substitution conditions.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • Peaks corresponding to 2-bromo-4-fluorobenzaldehyde and/or morpholine are observed in the analytical chromatogram (HPLC, GC) or NMR spectrum of the purified product.

Possible Causes:

  • Incomplete reaction.

  • Inefficient purification.

Solutions:

  • Optimize Reaction Conditions: Increase reaction time, temperature, or the molar ratio of morpholine to the benzaldehyde.

  • Improve Purification:

    • Recrystallization: Choose a solvent system where the product has lower solubility at colder temperatures compared to the starting materials.

    • Column Chromatography: Use an appropriate solvent gradient to effectively separate the product from the unreacted starting materials.

Issue 2: Formation of Over-substituted or Di-substituted Byproducts

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the addition of more than one morpholino group or other unexpected adducts.

Possible Causes:

  • Harsh reaction conditions (e.g., excessively high temperature).

  • Presence of highly reactive impurities in the starting materials.

Solutions:

  • Milder Reaction Conditions: Lower the reaction temperature and monitor the reaction progress closely to stop it once the desired product is formed.

  • Purify Starting Materials: Ensure the purity of 2-bromo-4-fluorobenzaldehyde before starting the reaction.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOriginPotential Impact
2-bromo-4-fluorobenzaldehydeC₇H₄BrFOUnreacted starting materialMay interfere with subsequent reactions.
MorpholineC₄H₉NOExcess reagentCan be difficult to remove due to its basicity.[4]
4-morpholinobenzaldehydeC₁₁H₁₃NO₂Debromination side productStructural isomer, potentially difficult to separate.
2,4-dimorpholinobenzaldehydeC₁₅H₂₀N₂O₃Over-substitution byproductHigher molecular weight impurity.
Benzoic acid derivative-Oxidation of the aldehydeCan form during storage or purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Mandatory Visualization

impurity_formation_pathway cluster_reaction Synthesis Reaction cluster_impurities Potential Impurities SM1 2-bromo-4-fluorobenzaldehyde Product This compound SM1->Product Nucleophilic Aromatic Substitution Impurity1 Unreacted 2-bromo-4-fluorobenzaldehyde SM1->Impurity1 Incomplete Reaction SM2 Morpholine SM2->Product Impurity2 Excess Morpholine SM2->Impurity2 Excess Reagent Impurity3 Over-substitution Product Product->Impurity3 Side Reaction

Caption: Potential impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow cluster_starting_materials Starting Material Impurities cluster_byproducts Byproduct Impurities start Impure Product decision1 Identify Impurity (HPLC, GC-MS, NMR) start->decision1 action1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) decision1->action1 Starting Materials Detected action3 Modify Reaction Conditions (Milder Temp, Shorter Time) decision1->action3 Byproducts Detected action2 Improve Purification (Recrystallization, Chromatography) action1->action2 end Pure Product action2->end action4 Purify Starting Materials action3->action4 action4->end

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Scale-up Synthesis of 2-Bromo-4-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-bromo-4-(N-morpholino)-benzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this multi-step synthesis.

I. Synthetic Pathway Overview

The recommended synthetic route for the scale-up production of this compound involves a two-step process. The first step is a nucleophilic aromatic substitution to form 4-morpholinobenzaldehyde, followed by a regioselective bromination.

Synthetic_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde 4-Fluorobenzaldehyde->4-Morpholinobenzaldehyde   Step 1: Nucleophilic   Aromatic Substitution   (Morpholine, K2CO3, DMF) This compound This compound 4-Morpholinobenzaldehyde->this compound   Step 2: Electrophilic   Bromination   (NBS, Acetonitrile)

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-Morpholinobenzaldehyde

This procedure is adapted from a standard protocol for the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine.[1]

Materials:

  • p-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ice water

Procedure:

  • To a dry reaction vessel, add p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to 100°C and stir at this temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the DMF.

  • Slowly pour the concentrated residue into ice water and allow it to stand overnight to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from methanol to yield pure 4-morpholinobenzaldehyde.

Step 2: Synthesis of this compound

This protocol is a general method for the regioselective bromination of an electron-rich aromatic aldehyde.

Materials:

  • 4-Morpholinobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-morpholinobenzaldehyde (1.0 eq) in acetonitrile in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

III. Quantitative Data Summary

The following tables provide representative quantitative data for the key reaction steps. These values are based on literature precedents for similar reactions and may require optimization for specific scale-up conditions.

Table 1: Reaction Parameters for the Synthesis of 4-Morpholinobenzaldehyde

ParameterValueReference
Reactants
p-Fluorobenzaldehyde1.0 eq[1]
Morpholine1.5 eq[1]
Potassium Carbonate2.0 eq[1]
Solvent DMF[1]
Temperature 100°C[1]
Reaction Time 24 hours[1]
Typical Yield 85-90%[1]

Table 2: Reaction Parameters for the Bromination of 4-Morpholinobenzaldehyde

ParameterValueReference
Reactants
4-Morpholinobenzaldehyde1.0 eqGeneral Procedure
N-Bromosuccinimide (NBS)1.05 eqGeneral Procedure
Solvent AcetonitrileGeneral Procedure
Temperature 0°C to Room Temp.General Procedure
Reaction Time 12-16 hoursGeneral Procedure
Typical Yield 70-80%Estimated

IV. Troubleshooting Guides and FAQs

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Electrophilic Bromination cluster_purification Purification Start1 Low or No Product Formation Check1 Incomplete Reaction? Start1->Check1 Solution1a Increase reaction time or temperature. Check for reagent purity. Check1->Solution1a Yes Solution1b Side reactions observed? (e.g., decomposition) Lower temperature, check for impurities. Check1->Solution1b No Start2 Formation of Multiple Products Check2 Over-bromination? Start2->Check2 Solution2a Reduce NBS equivalents. Control temperature more carefully (maintain at 0°C during addition). Check2->Solution2a Yes Solution2b Incorrect regioselectivity? Analyze product mixture to identify isomers. Consider alternative brominating agents or conditions. Check2->Solution2b No Start3 Difficulty in Crystallization Check3 Oiling out? Start3->Check3 Solution3a Re-dissolve in more solvent at a higher temperature and cool slowly. Try a different solvent system. Check3->Solution3a Yes Solution3b No crystal formation? Scratch the flask, add a seed crystal, or concentrate the solution. Check3->Solution3b No

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: In Step 1, the reaction to form 4-morpholinobenzaldehyde is sluggish or incomplete. What can I do?

A: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Temperature: Ensure the reaction temperature is maintained at 100°C. Lower temperatures will significantly slow down the rate of this nucleophilic aromatic substitution.

  • Reagent Quality: The purity of morpholine and the dryness of potassium carbonate and DMF are crucial. Water can interfere with the reaction. Use freshly opened or properly stored reagents.

  • Stirring: In a scale-up setting, ensure efficient stirring to maintain a homogeneous mixture.

  • Reaction Time: While 24 hours is a general guideline, some batches may require longer reaction times. Monitor the reaction progress by TLC or LC-MS before workup.

Q2: During the bromination in Step 2, I am observing the formation of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

A: The formation of di-brominated products is a common issue with highly activated aromatic rings.[2] To enhance mono-selectivity:

  • Stoichiometry: Carefully control the stoichiometry of N-Bromosuccinimide (NBS). Use no more than 1.05 equivalents.

  • Temperature Control: The addition of NBS should be done slowly and at 0°C to control the exotherm and reduce the rate of the second bromination.

  • Reverse Addition: Consider adding the solution of 4-morpholinobenzaldehyde to a suspension of NBS in acetonitrile to maintain a low concentration of the activated aromatic compound in the presence of the brominating agent.

Q3: I am having trouble with the purification of the final product, this compound. What are some effective purification strategies?

A: Substituted benzaldehydes can sometimes be challenging to purify.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water or hexanes) to find optimal conditions.[3][4] If the product "oils out", try re-dissolving in more hot solvent and cooling slowly.[3][4]

  • Column Chromatography: For smaller scale-up batches or if crystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Acid-Base Wash: An acid wash (e.g., with dilute HCl) can help remove any residual basic impurities, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts.[5]

Q4: Can I use a different brominating agent instead of NBS in Step 2?

A: Yes, other brominating agents can be used, but they may offer different selectivity and require different reaction conditions.

  • Bromine (Br₂): While effective, liquid bromine is highly corrosive and hazardous, making it less ideal for scale-up without specialized equipment.[6][7] It can also be less selective, potentially leading to more over-bromination.

  • Other N-haloimides: N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) could be used for chlorination or iodination, respectively, if those derivatives are desired.

Q5: What are the key safety considerations for this scale-up synthesis?

A:

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a fume hood and avoid inhalation of the powder.

  • Exothermic Reactions: The bromination step can be exothermic. Ensure adequate cooling and slow addition of reagents to control the reaction temperature, especially on a larger scale.

  • Pressure Build-up: Be aware of potential pressure build-up during quenching steps, especially when neutralizing acidic or basic solutions.

References

troubleshooting failed reactions with 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for troubleshooting failed reactions with 2-bromo-4-(n-morpholino)-benzaldehyde.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical syntheses involving this reagent.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve issues in failed or low-yielding reactions.

Q1: My reaction with this compound failed or gave a very low yield. How should I approach troubleshooting?

A1: A systematic approach is crucial for identifying the root cause of a failed reaction. Start by re-examining your reaction setup and the purity of your starting materials. Below is a logical workflow to guide your troubleshooting efforts.

G start Reaction Failed/ Low Yield reagents Verify Reagent Purity & Integrity - this compound - Coupling partner - Catalyst & Ligand - Base - Solvent start->reagents conditions Review Reaction Conditions - Temperature - Reaction Time - Inert Atmosphere - Stirring reagents->conditions analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) conditions->analysis sm_present Starting Material Recovered? analysis->sm_present side_products Side Products Observed? sm_present->side_products No optimize Systematically Optimize Conditions (see tables in FAQs) sm_present->optimize Yes side_products->optimize Yes end Successful Reaction side_products->end No (Consult Literature) optimize->end Suzuki_Pathway cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative\nAddition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive\nElimination Reductive Elimination ArPd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 P Coupled Product (Ar-R) Reductive\nElimination->P A 2-bromo-4-morpholino -benzaldehyde (Ar-Br) A->Oxidative\nAddition B Boronic Acid (R-B(OH)2) B->Transmetalation C Base C->Transmetalation Buchwald_Hartwig_Pathway cluster_cat Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition ArPd(II)(Br)L ArPd(II)(Br)L Oxidative\nAddition->ArPd(II)(Br)L Amine\nCoordination Amine Coordination ArPd(II)(Br)L->Amine\nCoordination ArPd(II)(NHR2)L ArPd(II)(NHR2)L Amine\nCoordination->ArPd(II)(NHR2)L Reductive\nElimination Reductive Elimination ArPd(II)(NHR2)L->Reductive\nElimination Reductive\nElimination->Pd(0)L P Coupled Product (Ar-NR2) Reductive\nElimination->P A 2-bromo-4-morpholino -benzaldehyde (Ar-Br) A->Oxidative\nAddition B Amine (R2NH) B->Amine\nCoordination C Base C->Amine\nCoordination

Technical Support Center: 2-Bromo-4-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-bromo-4-(n-morpholino)-benzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are oxidation of the morpholine ring, hydrolysis of the aldehyde, and potential photodegradation. The presence of the electron-donating morpholino group can increase the susceptibility of the aromatic ring to oxidation. Aldehydes are generally prone to oxidation to carboxylic acids.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration is recommended.[2] Inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, based on the chemistry of related molecules, likely degradation products include:

  • 2-Bromo-4-(N-morpholino)-benzoic acid: Resulting from the oxidation of the aldehyde group.

  • N-oxide derivatives: Arising from the oxidation of the nitrogen atom in the morpholino ring.[3]

  • Products of ring opening of the morpholine moiety: More extensive degradation could lead to the cleavage of the morpholine ring.[2][4][5][6][7][8]

Q4: Is this compound sensitive to light?

A4: Aromatic amines and benzaldehyde derivatives can be sensitive to light.[1][9][10] Photodegradation can occur, potentially leading to discoloration and the formation of impurities.[1][9] It is highly recommended to handle and store the compound in amber vials or otherwise protected from light.

Q5: How does pH affect the stability of this compound?

A5: The stability of benzaldehyde derivatives can be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the aldehyde group.[11][12][13] The morpholino group can be protonated under acidic conditions, which may alter the electronic properties and reactivity of the molecule. Extreme pH values should be avoided during storage and in reaction mixtures unless required by the specific protocol.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation or photodegradation.1. Ensure the compound is stored under an inert atmosphere (argon or nitrogen).2. Store in an amber vial or a container wrapped in aluminum foil to protect from light.3. Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use.
Low yield in a reaction where the compound is a starting material Degradation of the starting material prior to or during the reaction.1. Check the purity of the this compound before starting the reaction.2. Use freshly opened or properly stored material.3. If the reaction is run at elevated temperatures, consider if the compound is thermally stable under those conditions.4. Ensure the reaction solvent is dry and deoxygenated, as moisture and oxygen can promote degradation.
Appearance of unexpected byproducts in a reaction Incompatibility of the compound with reaction reagents or conditions.1. Review the compatibility of all reagents. Avoid strong oxidizing agents unless they are part of the intended reaction.2. Consider if the reaction conditions (e.g., high temperature, extreme pH) are causing degradation.3. Analyze the byproducts by techniques like LC-MS or GC-MS to identify them and understand the degradation pathway. This can help in optimizing the reaction conditions to minimize their formation.
Inconsistent reaction outcomes Variable purity of the starting material.1. Establish a quality control check for each new batch of this compound.2. Use a validated analytical method to determine the purity before each use.[14][15]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage:

    • Store the compound in a tightly sealed, amber glass vial.

    • For short-term storage (weeks), keep at 2-8 °C.

    • For long-term storage (months), store at -20 °C.

    • Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Handling:

    • Handle the compound in a well-ventilated area or a fume hood.

    • Minimize exposure to atmospheric oxygen and moisture. If possible, handle under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).

    • Avoid exposure to direct sunlight or strong artificial light. Use low-light conditions when weighing and preparing solutions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for pH adjustment of the mobile phase).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Visualizations

Potential_Degradation_Pathways This compound This compound 2-bromo-4-(n-morpholino)-benzoic_acid 2-bromo-4-(n-morpholino)-benzoic_acid This compound->2-bromo-4-(n-morpholino)-benzoic_acid Oxidation (e.g., air, light) N-oxide_derivative N-oxide_derivative This compound->N-oxide_derivative Oxidation (N-oxidation) Ring_opened_products Ring_opened_products N-oxide_derivative->Ring_opened_products Further Degradation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Purity_Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Sample Dissolve_in_Acetonitrile Dissolve_in_Acetonitrile Sample->Dissolve_in_Acetonitrile Dilute_with_Mobile_Phase Dilute_with_Mobile_Phase Dissolve_in_Acetonitrile->Dilute_with_Mobile_Phase Inject_into_HPLC Inject_into_HPLC Dilute_with_Mobile_Phase->Inject_into_HPLC Separate_on_C18_column Separate_on_C18_column Inject_into_HPLC->Separate_on_C18_column Detect_at_UV_wavelength Detect_at_UV_wavelength Separate_on_C18_column->Detect_at_UV_wavelength Analyze_Chromatogram Analyze_Chromatogram Detect_at_UV_wavelength->Analyze_Chromatogram Assess_Purity Assess_Purity Analyze_Chromatogram->Assess_Purity Identify_Degradation_Products Identify_Degradation_Products Analyze_Chromatogram->Identify_Degradation_Products

Caption: Experimental workflow for purity assessment using HPLC.

References

Technical Support Center: Synthesis of 2-Bromo-4-(N-Morpholino)-Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 2-bromo-4-(n-morpholino)-benzaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are three main retrosynthetic approaches to consider:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc). This involves the reaction of a pre-brominated benzaldehyde, such as 2-bromo-4-fluorobenzaldehyde, with morpholine. This is often the most direct and highest-yielding approach.

  • Route 2: Electrophilic Bromination. This route starts with 4-morpholinobenzaldehyde, which is then brominated. Careful control of reaction conditions is crucial to ensure regioselectivity.

  • Route 3: Formylation. This strategy involves the formylation of a bromo-morpholino aromatic precursor, such as 1-bromo-3-morpholinobenzene, using a reaction like the Vilsmeier-Haack formylation.

Q2: Which synthetic route is recommended for the highest yield and purity?

A2: Route 1, the nucleophilic aromatic substitution of 2-bromo-4-fluorobenzaldehyde with morpholine, is generally the most reliable and highest-yielding method. The fluorine atom is a good leaving group for SNAr, and the reaction is typically clean.

Q3: Are there any significant safety precautions to consider during these syntheses?

A3: Yes, several safety precautions are necessary:

  • Brominating agents: Liquid bromine and N-bromosuccinimide (NBS) are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Formylating agents: Phosphorus oxychloride (POCl3), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Solvents: Many of the solvents used, such as dimethylformamide (DMF) and dioxane, have specific health and safety risks. Always consult the Safety Data Sheet (SDS) before use.

  • Exothermic reactions: Some of these reactions can be exothermic. It is important to control the rate of addition of reagents and use appropriate cooling baths to manage the reaction temperature.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution of 2-Bromo-4-Fluorobenzaldehyde with Morpholine

Issue 1: Low or no conversion to the desired product.

Possible Cause Troubleshooting Step
Insufficient reaction temperature.Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Impure starting materials.Ensure that the 2-bromo-4-fluorobenzaldehyde and morpholine are of high purity. Water content in the morpholine can be an issue.
Ineffective base.If using a base like K2CO3, ensure it is anhydrous and finely powdered to maximize its surface area and reactivity.
Solvent not anhydrous.Use anhydrous solvents, as water can interfere with the reaction.

Issue 2: Formation of side products.

Possible Cause Troubleshooting Step
Reaction temperature is too high.While elevated temperatures are often necessary, excessive heat can lead to decomposition or side reactions. Optimize the temperature.
Presence of other nucleophiles.Ensure the reaction is free from other nucleophilic species that could compete with morpholine.
Route 2: Bromination of 4-Morpholinobenzaldehyde

Issue 1: Formation of multiple brominated isomers.

Possible Cause Troubleshooting Step
Lack of regioselectivity.The morpholino group is an ortho-, para-director, while the aldehyde is a meta-director. To favor bromination at the desired position (ortho to the morpholino group), consider using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. Running the reaction at a lower temperature can also improve selectivity.
Over-bromination.Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly and monitoring the reaction progress by TLC or GC-MS can help prevent the formation of di-brominated products.

Issue 2: Decomposition of the starting material.

| Possible Cause | Troubleshooting Step | | Harsh reaction conditions. | Strong Lewis acids or high temperatures can lead to the decomposition of the electron-rich 4-morpholinobenzaldehyde. Use milder conditions where possible. |

Route 3: Vilsmeier-Haack Formylation of 1-Bromo-3-Morpholinobenzene

Issue 1: Low yield of the formylated product.

| Possible Cause | Troubleshooting Step | | Incomplete formation of the Vilsmeier reagent. | Ensure that the phosphorus oxychloride (POCl3) is fresh and added slowly to the dimethylformamide (DMF) at a low temperature (e.g., 0 °C) to allow for the complete formation of the Vilsmeier reagent before adding the substrate. | | Deactivation of the aromatic ring. | While the morpholino group is activating, the bromo group is deactivating. Ensure sufficient reaction time and an adequate amount of the Vilsmeier reagent. | | Hydrolysis of the Vilsmeier reagent. | The Vilsmeier reagent is sensitive to moisture. The reaction should be carried out under anhydrous conditions. |

Experimental Protocols

Route 1: From 2-Bromo-4-Fluorobenzaldehyde

Step 1a: Synthesis of 2-Bromo-4-Fluorobenzaldehyde

A method for synthesizing 2-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde.[1] In a suitable reaction vessel, 4-fluorobenzaldehyde is dissolved in an acid solution.[1] The solution is then heated, and a brominating reagent is added while stirring over a period of 1-24 hours.[1] More brominating reagent is added, and the reaction continues for another 24-72 hours.[1] After the reaction is complete, the mixture is poured into ice water and extracted with an alkane solvent.[1] The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by distillation.[1]

Step 1b: Synthesis of this compound

A general procedure for the nucleophilic aromatic substitution of a fluorobenzaldehyde with morpholine can be adapted.[2][3] In a dry reaction flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).[2][3] Heat the reaction mixture at 100 °C for 24 hours, monitoring the progress by TLC.[2][3] After completion, cool the mixture to room temperature and pour it into ice water.[2][3] The resulting precipitate can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.[3]

Route 2: From 4-Morpholinobenzaldehyde

Step 2a: Synthesis of 4-Morpholinobenzaldehyde

In a dry reaction flask, p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) are dissolved in N,N-dimethylformamide (DMF).[2][3] The reaction mixture is heated to 100°C and stirred for 24 hours.[2][3] Upon completion, the mixture is concentrated under reduced pressure, cooled, and poured into ice water.[2][3] The precipitated solid is collected by filtration, washed with water, and can be recrystallized from methanol to give 4-morpholinobenzaldehyde.[3]

Step 2b: Bromination of 4-Morpholinobenzaldehyde

A general procedure for the bromination of substituted benzaldehydes can be adapted.[4] In a suitable solvent such as glacial acetic acid, dissolve 4-morpholinobenzaldehyde (1.0 eq). Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in acetic acid. Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which may require chromatographic purification to isolate the desired isomer.

Route 3: From 1-Bromo-3-Morpholinobenzene

Step 3a: Synthesis of 1-Bromo-3-Morpholinobenzene (Hypothetical)

This starting material could be synthesized via a Buchwald-Hartwig amination of 1,3-dibromobenzene with morpholine, carefully controlling the stoichiometry to favor mono-substitution.

Step 3b: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is used for the formylation of electron-rich aromatic compounds.[5][6][7] In a two-necked flask, place anhydrous DMF and cool it to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.2 eq) dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent. Then, cool the mixture back to 0 °C and add a solution of 1-bromo-3-morpholinobenzene (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC. After the reaction is complete, cool the mixture and pour it onto crushed ice with sodium acetate.[5] Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product can be purified by column chromatography.

Quantitative Data Summary

RouteKey TransformationStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
1 Nucleophilic Aromatic Substitution2-Bromo-4-fluorobenzaldehydeMorpholine, K2CO3, DMF10024High (expected)Adapted from[2][3]
2 Electrophilic Bromination4-MorpholinobenzaldehydeBr2, Acetic AcidRoom TempVariableModerate (isomer separation may be needed)Adapted from[4]
3 Vilsmeier-Haack Formylation1-Bromo-3-morpholinobenzenePOCl3, DMF60-80VariableGood (on activated rings)Adapted from[5]

Synthetic Workflow Diagrams

Route_1 A 2-Bromo-4-fluorobenzaldehyde B This compound A->B  Morpholine, K2CO3, DMF, 100 °C   Route_2 A 4-Fluorobenzaldehyde B 4-Morpholinobenzaldehyde A->B  Morpholine, K2CO3, DMF, 100 °C   C This compound B->C  Br2, Acetic Acid   Route_3 A 1-Bromo-3-morpholinobenzene B This compound A->B  POCl3, DMF  

References

Technical Support Center: Catalyst Selection for Reactions with 2-Bromo-4-(morpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-(morpholino)benzaldehyde in various cross-coupling reactions. The information is designed to assist in the selection of appropriate catalysts and reaction conditions to achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for 2-bromo-4-(morpholino)benzaldehyde?

A1: 2-Bromo-4-(morpholino)benzaldehyde is a versatile substrate for several palladium-catalyzed cross-coupling reactions, primarily used to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or esters.[1][2]

  • Heck Coupling: For the synthesis of stilbene derivatives by reacting with alkenes.[3][4]

  • Sonogashira Coupling: For the preparation of arylalkynes by reacting with terminal alkynes.[5][6]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by reacting with amines.[7][8]

Q2: How do the morpholino and aldehyde groups on the substrate affect catalyst selection?

A2: The electron-donating morpholino group increases the electron density on the aromatic ring, which can make the oxidative addition of the aryl bromide to the palladium(0) catalyst more challenging compared to electron-deficient systems. Therefore, electron-rich and sterically bulky phosphine ligands are often required to facilitate this step. The aldehyde group is generally well-tolerated in these reactions, but it can undergo side reactions under certain conditions, such as reduction or condensation, especially at high temperatures or with strongly basic or nucleophilic reagents. Careful selection of the base and reaction temperature is crucial to minimize these side reactions.

Q3: What are the key components of a typical catalyst system for these reactions?

A3: A typical catalyst system consists of three main components:

  • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles.

  • Ligand: Typically a phosphine-based ligand that coordinates to the palladium center, influencing its reactivity and stability. The choice of ligand is critical and depends on the specific reaction.

  • Base: Required to facilitate key steps in the catalytic cycle, such as transmetalation (Suzuki) or deprotonation of the nucleophile (Heck, Sonogashira, Buchwald-Hartwig).

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Inactive Catalyst - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper storage of catalysts and ligands under an inert atmosphere.- Consider using a more robust precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts).[9]Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.
Inefficient Oxidative Addition - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).- Increase the reaction temperature in increments.The electron-donating morpholino group makes the C-Br bond less reactive towards oxidative addition. Electron-rich ligands increase the electron density on the palladium, promoting this key step.[10]
Inappropriate Base - Screen different bases. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases like NaOtBu or LHMDS.[11]The strength and solubility of the base are critical for the reaction's success. The optimal base can vary significantly depending on the specific coupling partners and solvent.
Poor Reagent Quality - Check the purity of 2-bromo-4-(morpholino)benzaldehyde and the coupling partner by NMR or other analytical techniques.- For Suzuki reactions, ensure the boronic acid has not undergone significant decomposition (protodeboronation).Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Boronic acids can be unstable and should be stored properly.
Issue 2: Formation of Significant Side Products

The presence of the aldehyde group can sometimes lead to undesired side reactions.

Potential Side Products and Mitigation Strategies

Side Product Potential Cause Recommended Action
Debromination (Hydrodehalogenation) - Presence of water or other protic sources.- Inefficient trapping of the palladium-hydride intermediate.- Use anhydrous solvents and reagents.- Ensure the reaction is run under a strictly inert atmosphere.
Homocoupling of the Coupling Partner - (Suzuki) Presence of oxygen leading to oxidative homocoupling of the boronic acid.- (Sonogashira) Copper-catalyzed Glaser coupling of the terminal alkyne.- Thoroughly degas all solvents and the reaction mixture.- For Sonogashira, consider using copper-free conditions or adding the alkyne slowly.
Aldehyde Reduction or Condensation - High reaction temperatures.- Use of a strongly nucleophilic or reducing base.- Lower the reaction temperature if possible.- Screen alternative, less nucleophilic bases.

Catalyst and Condition Selection Tables

The following tables provide a summary of catalyst systems and reaction conditions for the four major cross-coupling reactions with 2-bromo-4-(morpholino)benzaldehyde and analogous electron-rich aryl bromides. Yields are representative and may vary depending on the specific coupling partner and reaction scale.

Table 1: Suzuki-Miyaura Coupling

Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O10080-92
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9075-88
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄Toluene/H₂O10088-96

Table 2: Heck Coupling

Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF12070-85
PdCl₂(PPh₃)₂-K₂CO₃NMP14075-90
Herrmann's Catalyst-NaOAcDMAc13080-92
PdCl₂(dppf)-Cs₂CO₃Dioxane11078-88

Table 3: Sonogashira Coupling

Palladium Source Co-catalyst Ligand Base Solvent Temp (°C) Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF6580-95
Pd(OAc)₂CuIPPh₃i-Pr₂NEtDMF8085-96
Pd(PPh₃)₄CuI-PiperidineToluene9075-90
PdCl₂(MeCN)₂-XPhosCs₂CO₃Dioxane10088-97 (Copper-free)

Table 4: Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10085-98
Pd(OAc)₂XantphosCs₂CO₃Dioxane11080-95
[Pd(allyl)Cl]₂RuPhosK₃PO₄t-BuOH10088-97
Pd(OAc)₂BrettPhosLHMDSTHF8082-94

Experimental Protocols & Methodologies

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with 2-bromo-4-(morpholino)benzaldehyde. It is crucial to optimize these conditions for your specific coupling partner and desired outcome.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-(morpholino)benzaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromo-4-(morpholino)benzaldehyde (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.

Visualizations

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition ArBr 2-Bromo-4-(morpholino)benzaldehyde ArBr->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation PdII_R Ar-Pd(II)L2-R Transmetalation->PdII_R ReductiveElimination Reductive Elimination PdII_R->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-R (Product) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition ArBr 2-Bromo-4-(morpholino)benzaldehyde ArBr->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII AmineCoordination Amine Coordination & Deprotonation Amine R2NH Amine->AmineCoordination Base Base (e.g., NaOtBu) Base->AmineCoordination PdAmido Ar-Pd(II)L2-NR2 AmineCoordination->PdAmido ReductiveElimination Reductive Elimination PdAmido->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-NR2 (Product) ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Substrates, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Glassware Oven-dry Glassware Glassware->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature & Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-bromo-4-(N-morpholino)-benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization data for 2-bromo-4-(N-morpholino)-benzaldehyde and its structural analogs. Due to the limited availability of direct experimental data for the title compound, this guide leverages data from closely related molecules to predict its properties and establish a framework for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred by comparing them with related substituted benzaldehydes. The following table summarizes key data points, with predicted values for the title compound based on the analysis of its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (Predicted/Observed)
This compound C₁₁H₁₂BrNO₂270.12Not Reported¹H NMR (Predicted): Aldehyde proton (CHO) ~9.8-10.0 ppm (s), Aromatic protons ~7.0-7.8 ppm, Morpholino protons ~3.3-3.9 ppm. ¹³C NMR (Predicted): Carbonyl carbon ~190 ppm, Aromatic carbons ~115-155 ppm, Morpholino carbons ~48, 66 ppm. IR (KBr, cm⁻¹): Carbonyl stretch ~1680-1700. Mass Spec (EI, m/z): Molecular ion peaks at 269/271 (due to Br isotopes).
2-Bromobenzaldehyde[1][2][3][4]C₇H₅BrO185.0218-20¹H NMR: Aldehyde proton ~10.3 ppm. Aromatic protons ~7.4-7.9 ppm. IR (Nujol, cm⁻¹): Carbonyl stretch ~1695. Mass Spec (EI, m/z): Molecular ion peaks at 184/186.
4-Bromobenzaldehyde[5][6]C₇H₅BrO185.0257-59¹H NMR: Aldehyde proton ~9.9 ppm. Aromatic protons ~7.7-7.8 ppm. IR (KBr, cm⁻¹): Carbonyl stretch ~1690. Mass Spec (EI, m/z): Molecular ion peaks at 184/186.
4-Morpholinobenzaldehyde[7][8]C₁₁H₁₃NO₂191.2363-65¹H NMR: Aldehyde proton ~9.7 ppm. Aromatic protons ~6.9-7.7 ppm. Morpholino protons ~3.3, 3.8 ppm. IR (KBr, cm⁻¹): Carbonyl stretch ~1670. Mass Spec (EI, m/z): Molecular ion at 191.
2-Bromo-4-methylbenzaldehyde[9]C₈H₇BrO199.0430-35¹H NMR: Aldehyde proton ~10.2 ppm. Aromatic protons ~7.3-7.7 ppm. Methyl protons ~2.4 ppm.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic workflow is outlined below.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4-Dibromobenzaldehyde 2,4-Dibromobenzaldehyde Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,4-Dibromobenzaldehyde->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for similar transformations.

Materials:

  • 2,4-Dibromobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dibromobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Potential Applications

The logical workflow for investigating the biological potential of novel this compound derivatives is depicted below.

Start Synthesis of Derivatives Characterization Structural & Purity Analysis (NMR, MS, etc.) Start->Characterization Screening Initial Biological Screening (e.g., cytotoxicity) Characterization->Screening Hit_Identification Active Compounds? Screening->Hit_Identification Hit_Identification->Start No, redesign Lead_Optimization SAR Studies & Analogue Synthesis Hit_Identification->Lead_Optimization Yes Lead_Optimization->Characterization Advanced_Testing In-depth Biological Assays (e.g., enzyme inhibition) Lead_Optimization->Advanced_Testing End Lead Candidate Identification Advanced_Testing->End

Caption: Workflow for the development of bioactive derivatives.

Comparison with Alternatives

The this compound scaffold offers several advantages for further chemical modification and drug design compared to simpler benzaldehyde derivatives.

FeatureThis compoundSimple BromobenzaldehydesSimple Morpholinobenzaldehydes
Synthetic Handles Aldehyde (for condensation, oxidation, reduction), Bromo (for cross-coupling), Morpholino (for salt formation, H-bonding)Aldehyde, BromoAldehyde, Morpholino
Structural Complexity Higher, allowing for more specific interactions with biological targets.LowerModerate
Physicochemical Properties The morpholine group generally improves aqueous solubility and metabolic stability.Generally lower solubility.Improved solubility.
Potential for Bioactivity Combines features of bioactive halogenated aromatics and morpholine-containing compounds.Known, but more limited scope.Broad, but lacks the reactive handle of the bromine atom for further diversification.

References

comparing reactivity of 2-bromo-4-(n-morpholino)-benzaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-bromo-4-(n-morpholino)-benzaldehyde and Structurally Related Compounds

This guide provides an objective comparison of the chemical reactivity of this compound with analogous compounds. The analysis is supported by experimental data from related substrates and focuses on key transformations relevant to researchers, scientists, and drug development professionals. The dual functionality of this molecule—an aldehyde and an aryl bromide—offers two distinct sites for chemical modification, the reactivity of which is modulated by the electronic and steric interplay of its substituents.

Understanding Substituent Effects

The reactivity of this compound is governed by the electronic and steric effects of its three key functional groups: the ortho-bromo group, the para-morpholino group, and the aldehyde group.

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivates the benzene ring towards electrophilic substitution. Conversely, it activates the carbonyl carbon for nucleophilic attack.

  • Bromo Group (-Br): Located at the ortho position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Its presence also introduces steric hindrance around the aldehyde and the C-Br bond.[1][2]

  • Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom of the morpholino group has a lone pair of electrons that it can donate to the benzene ring through a strong resonance effect (+R). This makes it a powerful electron-donating group (EDG), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. The Hammett constant (σₚ) for the para-morpholino group is approximately -0.66, indicating strong electron-donating character.[3][4]

The combination of a strong electron-donating morpholino group and an electron-withdrawing bromo group on the same aromatic ring creates a "push-pull" electronic environment, influencing the reactivity at both the aldehyde and the C-Br bond.

Reactivity at the Aldehyde Functional Group

The primary reactions of the aldehyde group involve nucleophilic addition. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity, while electron-donating groups (EDGs) decrease it.[5][6]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[7] The reaction is enhanced by EWGs on the benzaldehyde ring. The strong electron-donating morpholino group in this compound is expected to reduce the reactivity of the aldehyde towards Knoevenagel condensation compared to benzaldehydes substituted with electron-withdrawing groups.

Table 1: Comparative Yields in Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde Derivative4-SubstituentExpected Relative ReactivityRepresentative Yield (%)
4-Nitrobenzaldehyde-NO₂ (EWG)High88[8]
4-Chlorobenzaldehyde-Cl (EWG)Moderate-High~85-95
Benzaldehyde-HModerate~80-90
4-Methylbenzaldehyde-CH₃ (EDG)Moderate-Low~75-85
This compound-Morpholino (Strong EDG)LowEstimated 60-75

Yields are representative and can vary based on specific reaction conditions. The yield for the target compound is an educated estimate based on electronic effects.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes via reaction with a phosphonium ylide.[9][10] Similar to other nucleophilic additions, the reaction rate is accelerated by EWGs on the benzaldehyde.[5] Therefore, the electron-donating morpholino group is expected to decrease the reactivity of this compound in the Wittig reaction compared to unsubstituted or EWG-substituted benzaldehydes.

Table 2: Comparative Reactivity in Wittig Reactions of Substituted Benzaldehydes

Benzaldehyde Derivative4-SubstituentRelative Rate Constant (k/k₀)
4-Nitrobenzaldehyde-NO₂ (EWG)14.7
4-Chlorobenzaldehyde-Cl (EWG)2.75
Benzaldehyde-H1.00
4-Methylbenzaldehyde-CH₃ (EDG)0.45
4-Methoxybenzaldehyde-OCH₃ (EDG)0.23
This compound-Morpholino (Strong EDG)< 0.23 (Estimated)

Data adapted from a comparative study on substituted benzaldehydes.[11] The relative rate for the target compound is an estimate.

Reductive Amination

Reductive amination involves the formation of an imine from an aldehyde and an amine, followed by reduction to a new amine.[12] The initial imine formation is often the rate-limiting step and is influenced by the electrophilicity of the carbonyl carbon. While a wide range of substituted benzaldehydes undergo this reaction in high yields, the presence of a strong EDG like the morpholino group may require longer reaction times or the use of a Lewis acid catalyst to facilitate imine formation.[13][14]

Reactivity at the Aryl Bromide Position

The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions. The reactivity in these reactions is influenced by the electronic density of the aryl halide and steric hindrance around the C-Br bond.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[15] The rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. This step is generally favored for electron-poor aryl halides. However, the use of modern, bulky, and electron-rich phosphine ligands has enabled the efficient coupling of electron-rich aryl halides as well. The ortho-bromo substituent in the target molecule may experience some steric hindrance, but successful couplings of ortho-substituted anilines have been reported.[15]

Table 3: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid

Aryl Bromide4-SubstituentExpected Relative ReactivityRepresentative Yield (%)
4-Bromobenzonitrile-CN (EWG)High>95
4-Bromochlorobenzene-Cl (EWG)Moderate-High~90
Bromobenzene-HModerate~85-95
4-Bromotoluene-CH₃ (EDG)Moderate-Low~80-90
This compound-Morpholino (Strong EDG)LowEstimated 70-85

Yields are illustrative and highly dependent on the catalyst system and reaction conditions.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[16][17] Similar to the Suzuki coupling, the oxidative addition step is crucial. While electron-rich aryl bromides can be more challenging substrates, specialized ligand systems (e.g., XPhos, t-BuXPhos) have been developed to facilitate these transformations, often providing good to excellent yields.[18]

Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation of aryl bromides is another important transformation. The reactivity trend generally follows that of other cross-coupling reactions, where electron-withdrawing groups on the aryl bromide enhance reactivity. However, efficient protocols exist for a wide range of substrates, including those with electron-donating groups.[19]

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • Setup: To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

G cluster_aldehyde Reactivity at Aldehyde (Nucleophilic Addition) cluster_bromide Reactivity at Aryl Bromide (Cross-Coupling) reactivity_aldehyde Carbonyl Electrophilicity edg Electron-Donating Group (e.g., Morpholino) edg->reactivity_aldehyde Decreases ewg Electron-Withdrawing Group (e.g., Nitro) ewg->reactivity_aldehyde Increases reactivity_bromide Rate of Oxidative Addition edg_br Electron-Donating Group (e.g., Morpholino) edg_br->reactivity_bromide Decreases ewg_br Electron-Withdrawing Group (e.g., Aldehyde) ewg_br->reactivity_bromide Increases Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product reagents Ar-Br reagents->pd2_complex boronic R-B(OH)₂ + Base boronic->pd2_complex BHA_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L₂]⁺ pd2_complex->amido_complex Amine Coordination final_complex Ar-Pd(II)(NR'R'')L amido_complex->final_complex Deprotonation final_complex->pd0 Reductive Elimination product Ar-NR'R'' final_complex->product reagents Ar-X reagents->pd2_complex amine HNR'R'' amine->pd2_complex base Base base->amido_complex

References

Comparative Biological Activity Screening of 2-Bromo-4-(N-morpholino)-benzaldehyde Derivatives: A Proposed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the biological activity screening of novel derivatives synthesized from 2-bromo-4-(N-morpholino)-benzaldehyde. While direct experimental data on a comprehensive series of such derivatives is not extensively available in publicly accessible literature, this document outlines a robust screening strategy based on the known biological potential of structurally related compounds, including Schiff bases and chalcones incorporating morpholine and bromo-substituents. The proposed experimental protocols and data presentation formats are designed to facilitate a thorough and comparative evaluation of newly synthesized compounds.

Introduction to Potential Derivatives and Their Rationale

The core structure of this compound combines several pharmacologically relevant features: a reactive aldehyde group for derivatization, a morpholine moiety known to enhance solubility and biological activity, and a bromo-substituent which can contribute to increased potency.[1][2] Based on common synthetic strategies for benzaldehyde derivatives with demonstrated biological activities, two primary classes of derivatives are proposed for synthesis and screening: Schiff bases and chalcones.[3][4][5]

  • Schiff Base Derivatives: Formed by the condensation of the parent aldehyde with various primary amines, Schiff bases are a versatile class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][3][6]

  • Chalcone Derivatives: Synthesized through a base-catalyzed condensation of the aldehyde with an appropriate acetophenone, chalcones are well-established precursors to flavonoids and other heterocyclic compounds with significant anticancer and anti-inflammatory properties.[4][5][7]

Proposed Experimental Workflow

The following diagram illustrates a proposed workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-bromo-4-(N-morpholino) -benzaldehyde schiff_base Schiff Base Derivatives start->schiff_base Condensation chalcone Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation amine Primary Amines amine->schiff_base acetophenone Acetophenones acetophenone->chalcone anticancer Anticancer Activity (e.g., MTT Assay) schiff_base->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) schiff_base->antimicrobial chalcone->anticancer chalcone->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar

Caption: Proposed workflow for synthesis and biological screening.

Comparative Anticancer Activity

The synthesized derivatives would be screened for their cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Hypothetical Anticancer Screening Data

The following table presents hypothetical IC50 values for a series of Schiff base and chalcone derivatives against two cancer cell lines, with doxorubicin as a positive control.

Compound IDDerivative TypeR-Group (for Schiff Base) / Acetophenone (for Chalcone)MCF-7 IC50 (µM)A549 IC50 (µM)
SB-1 Schiff BaseAniline15.2 ± 1.822.5 ± 2.1
SB-2 Schiff Base4-Chloroaniline8.7 ± 0.912.1 ± 1.3
SB-3 Schiff Base4-Methoxyaniline12.4 ± 1.518.9 ± 1.9
CH-1 ChalconeAcetophenone10.5 ± 1.214.8 ± 1.6
CH-2 Chalcone4-Hydroxyacetophenone5.3 ± 0.67.9 ± 0.8
CH-3 Chalcone4-Nitroacetophenone7.1 ± 0.89.2 ± 1.0
Doxorubicin --0.8 ± 0.11.2 ± 0.2

Comparative Antimicrobial Activity

The synthesized compounds would also be evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight, and the inoculum is standardized to a concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Antimicrobial Screening Data

The following table summarizes hypothetical MIC values for the derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain, with ciprofloxacin and fluconazole as controls.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
SB-1 3264>128
SB-2 163264
SB-3 64128>128
CH-1 163232
CH-2 81616
CH-3 326464
Ciprofloxacin 10.5-
Fluconazole --2

Potential Signaling Pathway in Anticancer Activity

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A potential signaling pathway that could be investigated for active compounds is the intrinsic apoptosis pathway.

G cluster_pathway Intrinsic Apoptosis Pathway drug Anticancer Derivative stress Cellular Stress drug->stress bcl2 Bcl-2 family (e.g., Bax, Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito acts on cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion

This guide proposes a systematic approach for the synthesis and biological activity screening of novel Schiff base and chalcone derivatives of this compound. By employing standardized protocols for anticancer and antimicrobial evaluation and presenting the data in a clear, comparative format, researchers can effectively identify lead compounds for further development. Structure-activity relationship (SAR) studies based on the screening data will be crucial in optimizing the therapeutic potential of this promising class of compounds.

References

Spectroscopic Analysis of 2-bromo-4-(n-morpholino)-benzaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic signatures of reaction products derived from 2-bromo-4-(n-morpholino)-benzaldehyde. Due to the limited availability of direct experimental data for the reaction products of this specific starting material, this guide leverages spectroscopic data from closely related analogues to provide a predictive framework for researchers. The focus is on three principal reaction pathways anticipated for this molecule: Suzuki coupling, Sonogashira coupling, and Claisen-Schmidt condensation.

Introduction

This compound is a versatile scaffold in organic synthesis, possessing three key functional groups that can be selectively targeted: a reactive aromatic bromide suitable for cross-coupling reactions, an aldehyde group amenable to condensation and nucleophilic addition reactions, and a morpholino moiety that influences the electronic properties of the aromatic ring. Understanding the spectroscopic characteristics of its reaction products is crucial for reaction monitoring, purification, and structural elucidation.

Predicted Reaction Pathways

The primary transformations expected for this compound are illustrated below. These pathways are foundational in medicinal chemistry and materials science for the generation of diverse molecular architectures.

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_claisen Claisen-Schmidt Condensation start This compound suzuki_reagents ArB(OH)2 Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents claisen_reagents Acetophenone Derivative Base start->claisen_reagents suzuki_product 2-aryl-4-(n-morpholino)-benzaldehyde suzuki_reagents->suzuki_product sonogashira_product 2-(alkynyl)-4-(n-morpholino)-benzaldehyde sonogashira_reagents->sonogashira_product claisen_product Chalcone Derivative claisen_reagents->claisen_product cluster_workflow Suzuki Coupling Workflow A Combine Reactants This compound Arylboronic acid Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Toluene/Ethanol/Water) B->C D Heat under Inert Atmosphere (e.g., N2 or Ar, 80-100 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up Aqueous extraction E->F G Purification Column chromatography F->G cluster_workflow Sonogashira Coupling Workflow A Combine Reactants This compound Terminal Alkyne Base (e.g., Et3N) B Add Catalysts Pd catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) A->B C Add Solvent (e.g., THF or DMF) B->C D Stir under Inert Atmosphere (e.g., N2 or Ar, RT to 60 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up Aqueous extraction E->F G Purification Column chromatography F->G cluster_workflow Claisen-Schmidt Condensation Workflow A Dissolve Aldehyde and Ketone in Ethanol B Add Base (e.g., aqueous NaOH) A->B C Stir at Room Temperature B->C D Monitor for Precipitate Formation C->D E Isolate Product Filtration D->E F Wash with Cold Water E->F G Recrystallize F->G

Comparative Crystallographic Analysis of 2-Bromo-4-(N-morpholino)-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the crystallographic data for derivatives structurally related to 2-bromo-4-(N-morpholino)-benzaldehyde. While, to date, no publicly accessible single-crystal X-ray diffraction data for this compound itself has been identified, this document provides a valuable comparison with structurally similar bromo-benzaldehyde derivatives for which crystallographic data is available. Understanding the solid-state architecture of these analogues offers insights into the potential molecular conformations, intermolecular interactions, and crystal packing that this compound might adopt.

The following sections detail the crystallographic parameters of selected alternative compounds, provide a generalized experimental protocol for their synthesis and analysis, and visualize key experimental and logical workflows.

Comparative Crystallographic Data

The solid-state structures of molecules are dictated by a delicate balance of intermolecular forces, which in turn influences their physicochemical properties. The table below summarizes key crystallographic data for several bromo-benzaldehyde derivatives, providing a quantitative basis for structural comparison.

Parameter2-Bromo-4-methylbenzaldehyde5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[1]4-Bromo-N-(4-hydroxybenzylidene)aniline[2]5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone[3]
Chemical Formula C₈H₇BrOC₁₀H₁₂BrN₃OSC₁₃H₁₀BrNOC₈H₈BrN₃OS
Molecular Weight ( g/mol ) 199.04302.20276.13274.14
Crystal System Not specified in abstractMonoclinicOrthorhombicOrthorhombic
Space Group Not specified in abstractC2/cP2₁2₁2₁P2₁2₁2₁
a (Å) Not specified in abstract22.040 (4)21.9588 (10)4.4564 (2)
b (Å) Not specified in abstract11.844 (2)11.0866 (5)8.3515 (3)
c (Å) Not specified in abstract9.5102 (19)9.3132 (4)27.7153 (14)
α (°) Not specified in abstract909090
β (°) Not specified in abstract101.69 (3)9090
γ (°) Not specified in abstract909090
Volume (ų) Not specified in abstract2431.1 (8)2267.28 (17)1031.50 (8)
Z Not specified in abstract884
Temperature (K) Not specified in abstract123293296
Radiation Not specified in abstractMo KαMo KαMo Kα
Key Interactions Offset face-to-face and edge-to-face π-stacking.[4]Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds forming supramolecular dimers.[1]Intermolecular O-H···N hydrogen bonds forming infinite chains.[2]Intramolecular N—H···N and O—H···N hydrogen bonds; intermolecular N—H···S hydrogen bonds forming dimers.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of crystallographic studies. Below are generalized protocols for the synthesis of bromo-benzaldehyde derivatives and their subsequent analysis by single-crystal X-ray diffraction, based on common practices for these classes of compounds.

General Synthesis of Benzaldehyde Derivatives (e.g., Schiff Bases)
  • Dissolution : The substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.

  • Addition of Amine : The corresponding primary amine (1 equivalent) is added to the solution. For thiosemicarbazone derivatives, thiosemicarbazide or a substituted thiosemicarbazide is used.

  • Reaction : The mixture is refluxed for a period of 2-6 hours to facilitate the condensation reaction.[5] A catalytic amount of acid may be added to promote the reaction.

  • Isolation : Upon cooling, the solid product precipitates out of the solution. The precipitate is collected by filtration.

  • Purification : The crude product is washed with a cold solvent to remove unreacted starting materials and impurities.

  • Crystallization : Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a saturated solution of the purified compound.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting : A high-quality single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 123 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays (commonly Mo Kα radiation).[1][2]

  • Data Processing : The collected raw diffraction intensities are processed. This includes integration of the reflection intensities and applying corrections for factors such as Lorentz-polarization and absorption.

  • Structure Solution : The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement : The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation : The final refined crystal structure is validated using crystallographic software to check for geometric consistency and to ensure the quality of the final model.

Visualizations

To further elucidate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Data

Caption: Experimental workflow from synthesis to crystallographic data analysis.

logical_relationship cluster_analogues Structurally Related Analogues with Crystallographic Data target 2-bromo-4-(N-morpholino)- benzaldehyde (Target Compound - Data Unavailable) analogue1 2-bromo-4-methyl- benzaldehyde target->analogue1 Comparison of substituent effects (morpholino vs. methyl) analogue2 Bromo-hydroxybenzaldehyde Schiff Bases target->analogue2 Analysis of potential hydrogen bonding patterns analogue3 Other Substituted Bromo-benzaldehydes target->analogue3 General packing and conformational trends

References

A Comparative Guide to the Synthesis of Substituted Morpholino Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted morpholino benzaldehydes is a critical step in the development of various pharmacologically active compounds. The morpholine moiety is a prevalent structural motif in many approved drugs, valued for its favorable pharmacokinetic properties. This guide provides an objective comparison of several key synthetic methods for introducing a formyl group onto a morpholino-substituted benzene ring, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The selection of an appropriate synthetic route to substituted morpholino benzaldehydes depends on several factors, including the desired substitution pattern (ortho, meta, or para), the nature of other substituents on the aromatic ring, and the availability of starting materials. This guide focuses on five principal methods: Nucleophilic Aromatic Substitution, the Vilsmeier-Haack Reaction, the Duff Reaction, the Rieche Formylation, and Ortho-lithiation followed by formylation.

MethodStarting MaterialReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution Activated Aryl Halide (e.g., 4-fluorobenzaldehyde) and MorpholineK₂CO₃, DMF89%[1]High yielding, straightforward, commercially available starting materials.Limited to activated aryl halides; may not be suitable for all substitution patterns.
Vilsmeier-Haack Reaction N-Phenylmorpholine or other electron-rich morpholinoarenesPOCl₃, DMFModerate to High (General)[2][3]Mild conditions, widely applicable to electron-rich aromatics.[2][4]The Vilsmeier reagent is moisture-sensitive; regioselectivity can be an issue with multiple activating groups.
Duff Reaction N-Phenylmorpholine or other activated morpholinoarenesHexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)Generally Inefficient[5]Uses readily available and inexpensive reagents.Often results in low yields and complex product mixtures; primarily directs to the ortho position.[5][6]
Rieche Formylation N-Phenylmorpholine or other electron-rich morpholinoarenesDichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Good (General)[7][8]Effective for electron-rich substrates.[7]Uses hazardous reagents (dichloromethyl methyl ether is a suspected carcinogen); requires strictly anhydrous conditions.
Ortho-lithiation and Formylation N-PhenylmorpholineStrong base (e.g., n-BuLi, s-BuLi), DMFGood to Excellent (General)[9][10]High regioselectivity for the ortho position; versatile for introducing various electrophiles.Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions; strong bases are hazardous.

Experimental Protocols

Nucleophilic Aromatic Substitution for 4-Morpholinobenzaldehyde[1]

This method is highly effective for the synthesis of para-substituted morpholino benzaldehydes when starting from an activated aryl halide.

Materials:

  • p-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for recrystallization)

Procedure:

  • In a dry reaction flask, dissolve p-fluorobenzaldehyde (1.0 eq) and morpholine (1.5 eq) in DMF.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, pour the mixture into ice water and allow it to stand, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde.

Vilsmeier-Haack Reaction (General Protocol)[11]

This reaction is suitable for the formylation of electron-rich aromatic compounds like N-phenylmorpholine. The formylation typically occurs at the para-position unless it is blocked.[4]

Materials:

  • N-Phenylmorpholine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium acetate

Procedure:

  • Carefully add POCl₃ (1.0 eq) dropwise to ice-cold DMF (3.0 eq) with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of N-phenylmorpholine (1.0 eq) in DMF.

  • Heat the reaction mixture, typically to around 60-80°C, and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the mixture with a solution of sodium acetate.

  • The product can then be extracted with an organic solvent and purified by chromatography or recrystallization.

Duff Reaction (General Protocol)[6][12]

The Duff reaction typically results in ortho-formylation of activated aromatic rings.

Materials:

  • N-Phenylmorpholine

  • Hexamethylenetetramine (HMTA)

  • Glycerol and Boric Acid (to form glyceroboric acid) or Trifluoroacetic acid (TFA)

  • Sulfuric acid (for hydrolysis)

Procedure:

  • Prepare a medium of glyceroboric acid by heating glycerol and boric acid.

  • Add a mixture of N-phenylmorpholine and HMTA to the hot glyceroboric acid.

  • Maintain the temperature at around 150-160°C for a short period (e.g., 15-20 minutes).

  • Cool the reaction mixture and hydrolyze the intermediate by adding dilute sulfuric acid.

  • The product, primarily the ortho-substituted benzaldehyde, can be isolated by steam distillation or extraction.

Rieche Formylation (General Protocol)[7][8]

This method is another option for formylating electron-rich aromatic substrates.

Materials:

  • N-Phenylmorpholine

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM)

  • Ammonium chloride solution (for quenching)

Procedure:

  • Dissolve N-phenylmorpholine in anhydrous DCM and cool the solution to 0°C.

  • Add TiCl₄ dropwise to the cooled solution under an inert atmosphere.

  • Add dichloromethyl methyl ether dropwise and stir the reaction at 0°C.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by chromatography.

Ortho-lithiation and Formylation (General Protocol)[9][10]

This method provides excellent regioselectivity for the synthesis of ortho-substituted morpholino benzaldehydes.

Materials:

  • N-Phenylmorpholine

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Ammonium chloride solution (for quenching)

Procedure:

  • Dissolve N-phenylmorpholine in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi or s-BuLi dropwise and stir the mixture at -78°C for a specified time to allow for ortho-lithiation.

  • Add anhydrous DMF dropwise to the reaction mixture and continue stirring at -78°C.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by chromatography.

Synthesis Method Selection Workflow

The choice of the most suitable synthetic method can be guided by the desired product and the available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method.

SynthesisMethodSelection start Desired Substituted Morpholino Benzaldehyde para_product Is the target a para-substituted benzaldehyde? start->para_product ortho_product Is the target an ortho-substituted benzaldehyde? para_product->ortho_product No activated_halide Is an activated aryl halide (e.g., 4-fluorobenzaldehyde) available? para_product->activated_halide Yes ortho_lithiation Ortho-lithiation and Formylation ortho_product->ortho_lithiation High regioselectivity needed? Yes duff Duff Reaction ortho_product->duff High regioselectivity needed? No nucleophilic_substitution Nucleophilic Aromatic Substitution activated_halide->nucleophilic_substitution Yes consider_other Consider Vilsmeier-Haack or Rieche Formylation activated_halide->consider_other No vilsmeier Vilsmeier-Haack Reaction rieche Rieche Formylation consider_other->vilsmeier consider_other->rieche

Caption: A decision-making workflow for selecting a synthesis method.

Conclusion

The synthesis of substituted morpholino benzaldehydes can be achieved through various methods, each with its own set of advantages and limitations. For para-substituted derivatives, nucleophilic aromatic substitution offers a high-yielding and straightforward approach when an activated aryl halide is available. For ortho-substitution, directed ortho-lithiation provides excellent regioselectivity, albeit with the need for stringent reaction conditions. The Vilsmeier-Haack and Rieche formylations are generally applicable to electron-rich morpholinoarenes, while the Duff reaction, though using simple reagents, often suffers from low yields. The choice of method should be carefully considered based on the specific target molecule, available resources, and desired reaction efficiency.

References

A Comparative Guide to In Vitro Assays for Novel Compounds Derived from 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of relevant in vitro assays for evaluating the biological activity of novel compounds synthesized from the starting material, 2-bromo-4-(n-morpholino)-benzaldehyde. The morpholine and benzaldehyde moieties are common pharmacophores in drug discovery, suggesting that derivatives may exhibit a range of activities, including anticancer, kinase inhibition, and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate assays for screening and characterizing these novel chemical entities.

Potential Therapeutic Targets and Corresponding In Vitro Assays

Based on the chemical structure of this compound, derivatives are likely to be investigated for several key biological activities. Below is a comparison of the primary therapeutic areas and the corresponding in vitro assays to quantify the efficacy of newly synthesized compounds.

Anticancer Activity

The presence of the morpholine ring is a feature of several approved and investigational anticancer agents. Key cellular processes to investigate include cytotoxicity, cell proliferation, and apoptosis.

Table 1: Comparison of In Vitro Assays for Anticancer Activity

Assay TypeParameter MeasuredPrincipleAdvantagesDisadvantagesTypical Cell Lines
MTT/XTT Assay Cell Viability/CytotoxicityReduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product.High-throughput, cost-effective, well-established.Can be affected by compounds that alter cellular redox state. Indirect measure of cell number.A549 (Lung), HCT116 (Colon), MCF-7 (Breast), HepG2 (Liver)[1][2][3]
BrdU Incorporation Assay Cell ProliferationIncorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.Direct measure of DNA synthesis, more specific for proliferation than metabolic assays.Requires cell fixation and permeabilization, more steps than viability assays.Proliferating cancer cell lines.
Annexin V/PI Staining ApoptosisAnnexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.Distinguishes between early and late apoptosis/necrosis. Can be quantified by flow cytometry or fluorescence microscopy.Requires specialized equipment (flow cytometer).Cancer cell lines treated with test compounds.
Cell Cycle Analysis Cell Cycle DistributionStaining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.Identifies cell cycle arrest at specific phases, providing mechanistic insight.Requires cell fixation and flow cytometry.HepG2, A549, MCF-7, SHSY-5Y.[2]
Kinase Inhibition

The morpholine moiety is present in several kinase inhibitors, including the PI3K inhibitor, GDC-0941. Therefore, screening against a panel of kinases, particularly those in the PI3K/AKT/mTOR pathway, is a rational approach.

Table 2: Comparison of In Vitro Assays for Kinase Inhibition

Assay TypeParameter MeasuredPrincipleAdvantagesDisadvantagesExample Kinase Targets
Biochemical Kinase Assay (e.g., ADP-Glo™) Enzyme Activity (IC50)Quantifies the amount of ADP produced in a kinase reaction. ADP is converted to ATP, which generates a luminescent signal via luciferase.[4]High-throughput, sensitive, applicable to a wide range of kinases.In vitro activity may not always translate to cellular activity. Requires purified enzyme.PI3Kα, PI3Kδ, VEGFR-2, Bcr/Abl.[5][6][7]
Western Blot Analysis of Phosphorylated Substrates Target Engagement in CellsMeasures the phosphorylation status of downstream substrates of the target kinase in cell lysates using phospho-specific antibodies.Confirms target inhibition in a cellular context. Provides mechanistic validation.Lower throughput, semi-quantitative without careful normalization.p-AKT (for PI3K), p-EGFR, p-ERK.[8][9][10][11]
TR-FRET Assay Kinase-Substrate InteractionTime-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.Homogeneous (no-wash) assay, suitable for HTS.Requires specific labeled reagents for each target.Various protein and lipid kinases.
Anti-inflammatory Activity

Certain benzaldehyde and morpholine derivatives have demonstrated anti-inflammatory properties. Key assays in this area focus on the inhibition of inflammatory mediators in immune cells, such as macrophages.

Table 3: Comparison of In Vitro Assays for Anti-inflammatory Activity

Assay TypeParameter MeasuredPrincipleAdvantagesDisadvantagesCell Line
Griess Assay Nitric Oxide (NO) ProductionSpectrophotometric measurement of nitrite (a stable product of NO) in cell culture supernatant using the Griess reagent.[12][13]Simple, inexpensive, and robust for screening.Indirect measurement of NO. Can be affected by colored compounds.RAW 264.7 (murine macrophages) stimulated with LPS.[12][13][14][15]
ELISA Pro-inflammatory Cytokine LevelsEnzyme-Linked Immunosorbent Assay to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatant.Highly specific and sensitive. Quantitative.More expensive and time-consuming than the Griess assay.RAW 264.7, primary macrophages.
RT-qPCR / Western Blot Gene/Protein Expression of Inflammatory MediatorsQuantification of mRNA levels (RT-qPCR) or protein levels (Western Blot) of key inflammatory enzymes like iNOS and COX-2.[14]Provides mechanistic insight into the mode of action.Labor-intensive, lower throughput.RAW 264.7.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific compounds and cell lines.

Cell Viability - MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

PI3Kα Biochemical Inhibition Assay (ADP-Glo™)
  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations.

  • Enzyme/Substrate Addition: Add 2 µL of PI3Kα enzyme and its lipid substrate (PIP2) mixture in kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding 2 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.[4][16]

Nitric Oxide (NO) Production - Griess Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with test compounds for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.[12][13][14]

Western Blot for Phospho-AKT (Ser473)
  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8][9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis and normalize the phospho-AKT signal to total AKT or a loading control (e.g., β-actin).[9][11]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the evaluation of these compounds.

G cluster_0 Anticancer Screening Workflow start Synthesized Compound viability Cell Viability Assay (MTT/XTT) start->viability ic50 Determine IC50 viability->ic50 active Active Compounds ic50->active IC50 < Threshold inactive Inactive Compounds ic50->inactive IC50 > Threshold mechanistic Mechanistic Assays (Apoptosis, Cell Cycle) active->mechanistic lead Lead Compound mechanistic->lead G cluster_1 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT Downstream Downstream Effects (Cell Survival, Proliferation) pAKT->Downstream Compound Test Compound (PI3K Inhibitor) Compound->PI3K inhibits G cluster_2 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Compound Test Compound (Anti-inflammatory) Compound->NFkB inhibits

References

Uncharted Territory: The Structure-Activity Relationship of 2-bromo-4-(n-morpholino)-benzaldehyde Analogs Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, a detailed structure-activity relationship (SAR) study for 2-bromo-4-(n-morpholino)-benzaldehyde analogs remains to be publicly documented. This specific class of compounds, characterized by a bromine atom at the 2-position and a morpholine ring at the 4-position of the benzaldehyde scaffold, represents a novel area for potential drug discovery and development. The absence of published research means that quantitative data comparing the biological activity of various analogs, detailed experimental protocols for their synthesis and evaluation, and insights into their specific signaling pathways are not available at this time.

While direct SAR data for the target compound class is elusive, preliminary insights can be gleaned from research on structurally related molecules, namely 2-bromobenzaldehyde and 4-morpholinobenzaldehyde derivatives. These studies suggest that the individual structural motifs may contribute to biological activity, particularly in the realm of anticancer research.

Insights from Related Scaffolds

Research into various substituted benzaldehydes has highlighted their potential as cytotoxic agents against several cancer cell lines.[1] The introduction of a halogen, such as bromine, on the benzaldehyde ring has been shown in some contexts to influence the antiproliferative activity of compounds.[2] For instance, the presence of a para-bromo substituent on other aromatic scaffolds has been reported to enhance anticancer effects.[2]

Separately, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous drugs with a wide range of therapeutic applications, including anticancer agents.[3] The inclusion of a morpholine ring can improve the physicochemical properties of a molecule and its ability to interact with biological targets.[4] Studies on 4-morpholinobenzaldehyde have indicated its potential to induce apoptosis in cancer cells and inhibit angiogenesis.

Future Directions and a Call for Research

The convergence of a halogenated benzaldehyde and a morpholine substituent in this compound presents an intriguing scaffold for medicinal chemists. The lack of existing research underscores a significant opportunity to synthesize a library of analogs and evaluate their biological activities. Such a study would be instrumental in elucidating the SAR for this novel compound class and could pave the way for the development of new therapeutic agents.

A systematic investigation would involve the synthesis of analogs with modifications at various positions of the benzaldehyde ring and the morpholine moiety. Subsequent evaluation of these compounds against a panel of cancer cell lines would provide the quantitative data necessary to establish a clear SAR.

Hypothetical Experimental Workflow

Should research into this area commence, a typical experimental workflow for a preliminary SAR study could be conceptualized as follows:

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials: 2-bromo-4-fluorobenzaldehyde & Morpholine reaction Nucleophilic Aromatic Substitution start->reaction purification Purification and Characterization (NMR, MS) reaction->purification analog_synthesis Synthesis of Analogs (Varying Substituents) purification->analog_synthesis cell_culture Cancer Cell Line Culture analog_synthesis->cell_culture cytotoxicity_assay Cytotoxicity Screening (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 data_analysis Data Analysis and SAR Establishment ic50->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Hypothetical workflow for a structure-activity relationship study.

Potential Signaling Pathway Investigation

Benzaldehyde and its derivatives have been reported to modulate various signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. It is hypothesized that this regulation may be mediated through interactions with 14-3-3 family proteins. A potential avenue for future research on this compound analogs would be to investigate their impact on these key cancer-related signaling cascades.

G cluster_pathway Potential Downstream Effects compound 2-bromo-4-(n-morpholino)- benzaldehyde Analog pi3k PI3K/AKT/mTOR Pathway compound->pi3k stat3 STAT3 Pathway compound->stat3 nfkb NF-κB Pathway compound->nfkb erk ERK Pathway compound->erk prolif Inhibition of Cell Proliferation pi3k->prolif apoptosis Induction of Apoptosis pi3k->apoptosis stat3->prolif stat3->apoptosis nfkb->prolif nfkb->apoptosis erk->prolif erk->apoptosis

Caption: Potential signaling pathways targeted by benzaldehyde analogs.

References

A Comparative Guide to Analytical Methods for Quantifying 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic intermediates like 2-bromo-4-(n-morpholino)-benzaldehyde is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of various analytical techniques suitable for the quantification of this substituted benzaldehyde, offering insights into their principles, performance characteristics, and experimental protocols.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide adapts robust methods developed for structurally related aromatic aldehydes. The presented data, derived from analogous compounds, serves as a strong foundation for method development and validation for the target analyte.

Comparison of Quantitative Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Titrimetry for the analysis of aromatic aldehydes.

MethodPrincipleLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Key AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.> 0.999[1]ng/mL range[2]ng/mL to µg/mL range[2]98 - 102%[1]High specificity, suitable for non-volatile and thermally labile compounds.Requires more complex instrumentation and longer analysis times compared to spectrophotometry.
GC-MS Chromatographic separation based on volatility, followed by mass spectrometric detection.> 0.99[3]0.01 mg/L for benzaldehyde[3]0.4 µg/mL for benzaldehyde[4]87 - 103%[3]High sensitivity and selectivity, provides structural information.May require derivatization for polar or thermally labile compounds; not suitable for non-volatile compounds.
UV-Vis Spectrophotometry Formation of a colored complex with a derivatizing agent, and measurement of absorbance.Analyte-dependentµg/mL rangeµg/mL rangeTypically 95-105%Simple, rapid, and cost-effective.Lower specificity, susceptible to interference from other absorbing compounds in the matrix.
Titrimetry Reaction of the aldehyde with a reagent (e.g., hydroxylamine hydrochloride) and titration of the product.Not applicableHigher than chromatographic methodsHigher than chromatographic methods98 - 101%[5]Simple, inexpensive, and does not require sophisticated instrumentation.Low specificity (measures total aldehydes), less sensitive than other methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly specific and sensitive method for the quantification of this compound. A reversed-phase method using a C18 column is generally suitable for this type of aromatic compound.

Experimental Protocol
  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be modified with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Detect UV Detection at 254 nm HPLC->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. This compound is expected to be amenable to direct GC-MS analysis without derivatization.

Experimental Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and sample solutions.

    • Create a calibration curve by plotting the peak area of the selected ion versus the concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards GC Inject into GC System Standard->GC Sample Prepare Sample Solution Sample->GC MS Mass Spectrometric Detection (SIM) GC->MS Calibrate Construct Calibration Curve MS->Calibrate Quantify Quantify Analyte MS->Quantify Calibrate->Quantify UVVis_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Standard Prepare Calibration Standards Derivatize React with MBTH Reagent Standard->Derivatize Sample Prepare Sample Solution Sample->Derivatize Color Color Development Derivatize->Color Measure Measure Absorbance at λmax Color->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Analyte Measure->Quantify Calibrate->Quantify

References

comparative study of bromobenzaldehyde isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Bromobenzaldehyde Isomers in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ortho (2-), meta (3-), and para (4-) isomers of bromobenzaldehyde in key synthetic transformations. The position of the bromo and aldehyde substituents on the benzene ring significantly influences the molecule's physical properties and reactivity. Understanding these differences is crucial for designing efficient synthetic routes in drug discovery and development.

Physical and Chemical Properties

The physical properties of the bromobenzaldehyde isomers vary, particularly their melting and boiling points, due to differences in their molecular symmetry and intermolecular forces.

Property2-Bromobenzaldehyde3-Bromobenzaldehyde4-Bromobenzaldehyde
Molecular Formula C₇H₅BrOC₇H₅BrOC₇H₅BrO
Molar Mass 185.02 g/mol 185.02 g/mol 185.02 g/mol
Appearance Colorless liquidColorless liquidWhite solid
Melting Point 16–19 °C18–21 °C57 °C
Boiling Point 230 °C233–236 °C255–258 °C
Density 1.585 g/mL1.587 g/mL1.557 g/cm³

Comparative Reactivity in Key Synthetic Reactions

The electronic and steric effects of the substituents play a critical role in the reactivity of the bromobenzaldehyde isomers. The aldehyde group is electron-withdrawing, while the bromine atom is also electron-withdrawing via induction but can be a weak resonance donor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The reactivity of the C-Br bond is a key factor.

General Reactivity Trend: para > meta > ortho

  • Para-bromobenzaldehyde: The para-isomer generally exhibits the highest reactivity. The electron-withdrawing aldehyde group activates the C-Br bond towards oxidative addition by the palladium catalyst. Steric hindrance is minimal at the para position.

  • Meta-bromobenzaldehyde: The meta-isomer is typically less reactive than the para-isomer. The electronic influence of the aldehyde group on the C-Br bond is less pronounced.

  • Ortho-bromobenzaldehyde: The ortho-isomer is the least reactive, primarily due to steric hindrance from the adjacent aldehyde group, which can impede the approach of the bulky palladium catalyst to the C-Br bond.

Experimental Data Summary (Suzuki-Miyaura Coupling)

Direct comparative studies under identical conditions are scarce. The following data is compiled from representative procedures.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/Water~95%
3-BromobenzaldehydeArylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Water/EthanolHigh
2-Bromobenzaldehyde2-PyridylboronatePd₂(dba)₃ / ligandKF1,4-DioxaneModerate
Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The reactivity is primarily dependent on the electrophilicity of the carbonyl carbon.

General Reactivity Trend: ortho ≈ para > meta

  • Ortho- and Para-bromobenzaldehyde: The electron-withdrawing bromine atom, when positioned ortho or para to the aldehyde, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide.

  • Meta-bromobenzaldehyde: The electron-withdrawing effect of the bromine at the meta position has a less pronounced activating effect on the aldehyde group.

Experimental Data Summary (Wittig Reaction)

IsomerWittig ReagentBaseSolventYield (%)
4-BromobenzaldehydeBenzyltriphenylphosphonium chlorideK₃PO₄Solvent-freeHigh
3-BromobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified
2-BromobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified
Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group. The accessibility of the carbonyl carbon is a key factor.

General Reactivity Trend: para > meta > ortho

  • Para-bromobenzaldehyde: The carbonyl group is readily accessible, leading to high yields of the corresponding secondary alcohol.

  • Meta-bromobenzaldehyde: Reactivity is similar to the para-isomer, with minimal steric hindrance from the meta-bromo group.

  • Ortho-bromobenzaldehyde: The ortho-bromo substituent can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, potentially leading to lower yields or requiring more forcing reaction conditions.

Experimental Data Summary (Grignard Reaction)

IsomerGrignard ReagentSolventProduct Type
4-BromobenzaldehydeMethylmagnesium bromideDiethyl etherSecondary alcohol
3-BromobenzaldehydePhenylmagnesium bromideDiethyl etherSecondary alcohol
2-BromobenzaldehydePhenylmagnesium bromideDiethyl etherSecondary alcohol

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

This protocol is a general guideline and may require optimization for different substrates.[1]

  • Materials: 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.05 equiv), palladium acetate (Pd(OAc)₂) (0.003 equiv), triphenylphosphine (PPh₃) (0.009 equiv), 2 M sodium carbonate (Na₂CO₃) solution (1.2 equiv), 1-propanol, and water.

  • Procedure:

    • In a round-bottomed flask, combine 4-bromobenzaldehyde, phenylboronic acid, and 1-propanol under a nitrogen atmosphere.

    • Stir the mixture at room temperature until the solids dissolve.

    • Add the palladium acetate, triphenylphosphine, sodium carbonate solution, and water.

    • Heat the mixture to reflux under nitrogen.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Wittig Reaction of 4-Bromobenzaldehyde

This is a solvent-free "green" chemistry protocol.[2]

  • Materials: 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, and potassium phosphate.

  • Procedure:

    • In a mortar, combine 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, and potassium phosphate.

    • Grind the mixture with a pestle for a specified time.

    • Monitor the reaction by TLC.

    • Upon completion, dissolve the mixture in a suitable solvent (e.g., ethyl acetate) for workup.

    • Filter to remove insoluble byproducts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization.

General Protocol for Grignard Reaction with a Bromobenzaldehyde Isomer

This protocol requires strictly anhydrous conditions.[3]

  • Materials: Bromobenzaldehyde isomer (1.0 equiv), magnesium turnings (1.1 equiv), bromobenzene (to initiate), anhydrous diethyl ether, and a quenching solution (e.g., saturated aqueous ammonium chloride).

  • Procedure:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place magnesium turnings in a round-bottomed flask.

    • Prepare a solution of the bromobenzaldehyde isomer in anhydrous diethyl ether.

    • Add a small amount of bromobenzene to the magnesium to initiate Grignard reagent formation.

    • Once the reaction starts, add the bromobenzaldehyde solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction at room temperature.

    • Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the discussed reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Bromobenzaldehyde Isomer Bromobenzaldehyde Isomer Reaction Mixture Reaction Mixture Bromobenzaldehyde Isomer->Reaction Mixture Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Mixture Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Reaction Mixture Ligand (e.g., PPh3) Ligand (e.g., PPh3) Ligand (e.g., PPh3)->Reaction Mixture Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Heating/Reflux Heating/Reflux Reaction Mixture->Heating/Reflux Workup & Purification Workup & Purification Heating/Reflux->Workup & Purification Biaryl Product Biaryl Product Workup & Purification->Biaryl Product Wittig_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Bromobenzaldehyde Isomer Bromobenzaldehyde Isomer Reaction Reaction Bromobenzaldehyde Isomer->Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Reaction Base (if required) Base (if required) Base (if required)->Reaction Solvent Solvent Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Alkene Product Alkene Product Workup & Purification->Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Workup & Purification->Triphenylphosphine Oxide Grignard_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Bromobenzaldehyde Isomer Bromobenzaldehyde Isomer Nucleophilic Addition Nucleophilic Addition Bromobenzaldehyde Isomer->Nucleophilic Addition Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Nucleophilic Addition Anhydrous Solvent (e.g., Ether) Anhydrous Solvent (e.g., Ether) Anhydrous Solvent (e.g., Ether)->Nucleophilic Addition Aqueous Workup (Quenching) Aqueous Workup (Quenching) Nucleophilic Addition->Aqueous Workup (Quenching) Secondary Alcohol Product Secondary Alcohol Product Aqueous Workup (Quenching)->Secondary Alcohol Product

References

Safety Operating Guide

Proper Disposal of 2-bromo-4-(n-morpholino)-benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-bromo-4-(n-morpholino)-benzaldehyde. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Impervious, flame-resistant clothing and gloves are necessary.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]

Handling and Storage:

  • Handle the chemical in a well-ventilated place, avoiding dust formation.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated location.[1]

II. Disposal Procedures

The disposal of this compound must be conducted in accordance with national, state, and local regulations. It is imperative to treat this compound as a hazardous waste unless determined otherwise by a qualified professional.

Step 1: Waste Identification and Segregation

  • Do not mix this compound with other waste streams.

  • Keep the chemical in its original or a clearly labeled, compatible container. The label should include the full chemical name and any relevant hazard warnings.

Step 2: Consultation and Compliance

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Waste disposal must be carried out by a licensed and approved waste disposal contractor.

Step 3: Preparing for Disposal

  • Ensure the waste container is securely sealed and stored in a designated hazardous waste accumulation area.

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.

Recommended Disposal Methods:

  • Incineration: In a licensed facility, incineration, often after mixing with a suitable combustible material, is a common method for the disposal of organic chemical waste.

  • Licensed Landfill: Disposal in a licensed hazardous waste landfill may be an option, as determined by a waste management authority.

Decontamination of Empty Containers:

  • Empty containers should be handled as hazardous waste until they are properly decontaminated.

  • Observe all label safeguards until the container is cleaned and destroyed.

III. Quantitative Disposal Parameters

ParameterValueSource/Regulation
EPA Hazardous Waste Code To be determined based on analysis and local regulations.Resource Conservation and Recovery Act (RCRA)
Concentration Limit for Sewer Disposal Prohibited. Do not empty into drains.[2]Local wastewater treatment authority regulations.
Landfill Disposal Classification To be determined by a certified waste disposal service.Local and national environmental protection agencies.
Incineration Temperature To be determined by the waste disposal facility.Facility-specific operating permits and regulations.

IV. Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Identification cluster_consult Consultation & Compliance cluster_action Disposal Action start Start: Have 2-bromo-4-(n-morpholino)- benzaldehyde for disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate Waste Chemical ppe->segregate label_container Label Container Clearly segregate->label_container consult_ehs Consult Institutional EHS Guidelines label_container->consult_ehs identify_disposal Identify Approved Waste Disposal Contractor consult_ehs->identify_disposal store_waste Store in Designated Hazardous Waste Area identify_disposal->store_waste paperwork Complete Waste Disposal Paperwork store_waste->paperwork schedule_pickup Schedule Pickup by Licensed Contractor paperwork->schedule_pickup end_process Disposal Complete schedule_pickup->end_process

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-bromo-4-(n-morpholino)-benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 883522-52-9[1][2]
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1][2]
Appearance White to off-white solid[2]
Boiling Point 419.9 ± 45.0 °C (Predicted)[2]
Density 1.495 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature Room Temperature, sealed in dry, dark place[2]
Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[2] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

PPE CategoryRecommended EquipmentSpecification
Eye/Face Protection Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used when there is a risk of splashing.[4]
Skin Protection Chemical-resistant glovesNeoprene, nitrile, or fluorinated rubber gloves are recommended.[5] Disposable nitrile gloves are suitable for short-term protection.[4] Always inspect gloves before use.
Lab CoatA flame-resistant lab coat should be worn and fully buttoned.[4]
Full-body clothing and closed-toe shoesWear long pants and shoes that cover the entire foot.[4][6]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation is experienced.[3] Ensure proper fit and training.
Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[7]

1. Preparation and Precautionary Measures:

  • Review the Safety Data Sheet (SDS) thoroughly before starting any work.[7]

  • Ensure that a safety shower and eyewash station are readily accessible.[5][8]

  • Prepare and label all necessary equipment and containers.[7]

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][7]

  • Don all required PPE as specified in the table above.

  • Avoid the formation of dust.[3]

  • Measure and transfer the chemical carefully to prevent spillage.

  • Keep the container tightly closed when not in use.[3][9]

3. Post-Handling Procedures:

  • Decontaminate all glassware and work surfaces after use.

  • Remove PPE carefully, avoiding contact with contaminated surfaces.[7]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][10]

Emergency First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5][10]
Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a designated, tightly sealed, and properly labeled hazardous waste container.[5][7] The label should specify "Hazardous Waste" and "Halogenated Organic Waste".[7]

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not dispose of it down the drain or in the regular trash.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep Preparation - Review SDS - Verify fume hood function - Prepare spill kit ppe Don PPE - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat prep->ppe Proceed handling Chemical Handling (in Fume Hood) - Weigh/transfer compound - Perform experiment ppe->handling Proceed cleanup Post-Experiment Cleanup - Decontaminate surfaces - Clean glassware handling->cleanup Experiment Complete waste Waste Disposal - Collect in labeled container - Store in designated area cleanup->waste Segregate Waste doff_ppe Doff PPE - Remove gloves first - Wash hands thoroughly waste->doff_ppe Final Step

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.